Product packaging for A9 protein(Cat. No.:CAS No. 144419-45-4)

A9 protein

Cat. No.: B1177021
CAS No.: 144419-45-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S100A9, also known as Calgranulin B or MRP-14, is a member of the S100 family of calcium-binding proteins . It is a 13 kDa protein containing two EF-hand calcium-binding motifs and is encoded in humans by the S100A9 gene located on chromosome 1q21 . This protein is a crucial mediator of inflammation and immune response. Intracellularly, S100A9 is involved in regulating phagocyte migration and cytoskeletal reorganization . Extracellularly, it functions as a Damage-Associated Molecular Pattern (DAMP) or alarmin, activating key signaling pathways by engaging receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE) . This interaction can trigger the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6 . The S100A8/A9 heterodimer, also known as Calprotectin, also exerts antimicrobial activity by sequestering essential metal ions . Due to its central role in inflammation, S100A9 is a significant biomarker and research target in a wide range of diseases. Elevated levels are associated with autoimmune and inflammatory conditions such as rheumatoid arthritis and psoriasis . Its involvement extends to cardiovascular diseases like atherosclerosis and myocardial infarction , as well as neurological disorders including Alzheimer's disease and stroke-related cognitive impairment . Research-grade Recombinant Human S100A9 Protein is an essential tool for investigating these and other disease mechanisms in vitro. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

144419-45-4

Molecular Formula

C23H34N6O

Synonyms

A9 protein

Origin of Product

United States

Molecular Biology and Gene Regulation of A9 Protein

Post-Transcriptional Processing of A9 Protein mRNA

Alternative Splicing Variants of this compound Transcript

Alternative splicing is a fundamental mechanism that generates diverse protein isoforms from a single gene, thereby expanding the functional repertoire of the proteome ahajournals.orgmdpi.comensembl.org. However, current genomic and transcriptomic data indicate that the human S100A9 gene (ENSG00000163220) primarily produces one main transcript or splice variant nih.gov. While alternative splicing events are widespread across the human genome, leading to different protein structures and functions mdpi.com, for S100A9, reported transcript variants, such as those in Mus musculus S100a9, often encode the same protein sequence or differ only in the 5' untranslated region (UTR), suggesting that alternative splicing does not significantly contribute to the generation of functionally distinct protein isoforms of S100A9 itself frontiersin.org.

mRNA Stability and Translational Control of this compound

The regulation of S100A9 expression involves control over its messenger RNA (mRNA) stability and translational efficiency. Glucocorticoids have been shown to increase S100A9 mRNA stability and transcription rate in human monocytes mdpi.com. This highlights a mechanism by which external stimuli can modulate the longevity of the S100A9 transcript, directly influencing the amount of protein synthesized. Furthermore, S100A9 mRNA levels are known to decline during the differentiation of monocytes into macrophages, indicating a dynamic regulation linked to cellular maturation processes nih.gov. The stability of the S100this compound itself is significantly enhanced through its heterodimerization with S100A8, forming the stable calprotectin complex mdpi.com. Translational control, the process by which mRNA is converted into protein, is a critical regulatory stage in gene expression, particularly for rapid cellular responses to various stresses nih.govnih.gov. While specific detailed mechanisms of S100A9 translational control are still being elucidated, the interplay between mRNA stability and the cellular translational machinery is crucial for maintaining appropriate S100this compound levels.

Non-Coding RNA Regulation of this compound Expression

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play significant roles in regulating gene expression, including that of S100A9. MiRNAs can directly target S100A9 mRNA, leading to its degradation or translational repression. For instance, miR-196a-5p has been identified as a negative regulator of S100A9 expression, with its overexpression leading to changes in S100A9 mRNA levels idrblab.netlongdom.org.

LncRNAs can also modulate S100A9 expression through various mechanisms, often acting as competing endogenous RNAs (ceRNAs) or by influencing protein localization. Long non-coding RNA NEAT1, for example, can regulate S100A9 expression by sponging miR-196a-5p, thereby upregulating S100A9 levels longdom.org. Another lncRNA, Hotairm1, influences S100A9's subcellular localization and function. During late sepsis, increased Hotairm1 expression in myeloid-derived suppressor cells (MDSCs) facilitates the shuttling of S100A9 from the cytosol to the nucleus, converting it from a secreted proinflammatory mediator to an immune repressor by limiting its phosphorylation by p38 MAPK nih.govebi.ac.uk. Additionally, lncRNA MEG9 has been shown to promote inflammation and liver fibrosis through its interaction with S100A9 nih.gov. Other miRNAs, such as miR-132-5p and miR-328, have also been demonstrated to negatively regulate S100A8 and S100A9 expression, impacting inflammatory responses and cell differentiation, respectively frontiersin.orgnih.gov.

This compound Genetic Variants and Allelic Diversity

The S100A9 gene exhibits genetic variants and allelic diversity that can influence its expression, function, and association with various diseases. The human S100A9 gene is located on chromosome 1q21.3 genecards.orgactrec.gov.innih.govnih.gov. Single Nucleotide Polymorphisms (SNPs) within the S100A9 gene have been linked to susceptibility and progression of several conditions.

For instance, the rs3014866 polymorphism in S100A9 has been associated with the risk and age of onset of Parkinson's disease, with the C allele and CC genotype showing a higher distribution in affected individuals researchgate.netdovepress.com. Conversely, the minor T allele of rs3014866 is associated with a lower risk of type 2 diabetes in various populations mdpi.com.

Genetic polymorphisms within the S100A9-S100A12-S100A8 locus are known to influence serum and plasma levels of matrix metalloproteinase-8 (MMP-8) and may be linked to the risk of cardiovascular disease maayanlab.cloud. In agricultural contexts, specific SNPs in the S100A9 gene (e.g., g.17115387 C>A and g.17115176 C>A) have been found to be significantly associated with milk protein percentage in dairy cattle, highlighting the gene's influence on economically important traits alliancegenome.org. Furthermore, studies in transgenic mouse models have demonstrated that S100A9 gene mutations can lead to observable phenotypes, providing insights into its biological roles in vivo.

The presence of these genetic variants underscores the complex interplay between an individual's genetic makeup and their susceptibility to various inflammatory and metabolic disorders, as well as their physiological characteristics.

A9 Protein Structural Biology and Conformation Dynamics

Primary Structure Elucidation and Analysis of A9 Protein

Human S100A9 consists of 113 or 114 amino acid residues, with a calculated molecular mass of approximately 13.2 kDa biorxiv.orgkau.edu.sabiorxiv.org. The sequence of human S100A9 cDNA predicts a protein of 114 amino acids biorxiv.org. There is also a truncated isoform resulting from alternative translation biorxiv.org. The full-length form lacks the initial methionine, and threonine at position 2 is acetylated, leading to a slightly lower calculated molecular mass biorxiv.org. The N-truncated isoform begins with methionine at position 5 biorxiv.org.

Amino Acid Sequence Motifs and Domains of this compound

S100A9, like other S100 proteins, contains two EF-hand calcium-binding motifs biorxiv.orgkau.edu.sabiorxiv.org. These helix-loop-helix structural motifs are characteristic of calcium-sensing proteins kau.edu.sa. The protein structure includes two EF-hands: EF-hand I located in the N-terminal half and EF-hand II in the C-terminal half biorxiv.orgbiorxiv.org. These two EF-hands are separated by an intermediate or hinge region biorxiv.org.

The C-terminal EF-hand (site II) is considered a canonical Ca2+-binding loop, typically consisting of 12 amino acids and exhibiting high affinity for calcium biorxiv.org. The N-terminal EF-hand (site I) is a non-canonical EF-hand with a 14-amino acid loop that binds Ca2+ with lower affinity, often utilizing main-chain carbonyl groups for coordination, a feature specific to S100 proteins biorxiv.org. Each Ca2+-binding site is flanked by alpha helices; EF-hand I is flanked by helices I and II, while EF-hand II is flanked by helices III and IV biorxiv.org. The hinge region connects helices II and III biorxiv.org.

The C-terminal tail of S100A9 is noted as being the longest among the S100 protein family wikipedia.org. Specific amino acids in S100A9 have been implicated in interactions, such as His91, Trp88, and Thr87 being involved in the interaction between S100A8 and S100A9 subunits wikipedia.org.

Table 1: Key Primary Structure Features of Human S100A9

FeatureDescription
Amino Acid Count113 or 114 biorxiv.orgkau.edu.sabiorxiv.org
Molecular Weight~13.2 kDa biorxiv.orgkau.edu.sabiorxiv.org
Isoelectric Point~5.7 (full length), ~5.5 (truncated) biorxiv.org
EF-hand MotifsTwo (N-terminal low affinity, C-terminal high affinity) biorxiv.orgbiorxiv.org
Hinge RegionConnects EF-hand I and II biorxiv.org
C-terminal TailLongest among S100 family wikipedia.org

Bioinformatic Analysis of this compound Sequence Conservation

The S100 protein family, including S100A9, exhibits a high degree of structural and sequence similarity, although the homology between different members can range from 25% to 65% biorxiv.org. Despite relatively low amino acid sequence homology between S100A8 and S100A9, their tertiary structures show significant similarity, indicative of conserved structural features across the S100 family wikipedia.org. The structure of S100A9 has been conserved through evolution, as evidenced by the ability of murine S100A9 to heterodimerize with human S100A8, suggesting functional equivalence despite approximately 59% sequence homology. Bioinformatic analysis tools are utilized to investigate protein sequences, structures, and functions, aiding in the understanding of relationships within superfamilies like the non-specific lipid transfer proteins, which include "plant this compound" as a keyword for searching sequences.

Secondary Structure Determination of this compound

The secondary structure of S100A9 is characterized by a significant alpha-helical content, consistent with its classification as an EF-hand protein. The EF-hand motif itself is a helix-loop-helix structure kau.edu.sa.

Spectroscopic Methods for this compound Secondary Structure Characterization

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure and folding properties of proteins. Far-UV CD spectra of S100A9, particularly in the presence of calcium ions, indicate a high level of alpha-helical content. CD spectroscopy can be used to assess whether a purified protein is folded and if mutations or interactions affect its conformation. It can also reveal changes in secondary structure induced by the binding of divalent cations.

Intrinsic tryptophan fluorescence is another spectroscopic method used to study protein structure and dynamics. Changes in tryptophan fluorescence can provide information about the local environment and tertiary structure of the protein, and it has been used to examine how divalent cation binding alters the structure of S100 proteins like S100A8.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution details about protein structure and dynamics. It is used to study protein structures, conformational changes, and interactions. NMR has been used in the characterization of intrinsically disordered regions (IDRs) within proteins like S100A9, which may lack a fixed three-dimensional structure in certain regions.

Computational Prediction of this compound Secondary Motifs

Computational methods and bioinformatic tools are employed to predict protein secondary motifs and analyze sequences. These tools can help identify conserved residues and potential structural elements based on sequence information. While spectroscopic methods provide experimental data on secondary structure, computational approaches complement these by predicting motifs and aiding in the understanding of sequence-structure relationships. Molecular dynamics simulations are also used to study structural changes and flexibility at the atomic level wikipedia.orgkau.edu.sa.

Tertiary and Quaternary Structure Characterization of this compound

The tertiary structure of S100A9 monomers, despite relatively low sequence homology with S100A8, exhibits significant similarity to other S100 proteins, highlighting conserved structural architectures wikipedia.org. The binding of calcium ions induces conformational changes in S100A9, leading to the exposure of hydrophobic domains that are crucial for interactions with target proteins and for oligomerization. Molecular dynamics simulations have demonstrated significant structural modifications in S100A9 in the presence of Ca2+ compared to Na+, as indicated by parameters like Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Root Mean Square Fluctuation (RMSF) wikipedia.orgkau.edu.sa. These simulations confirm that Ca2+ binding leads to broader structural changes and increased flexibility in certain regions of S100A9 wikipedia.orgkau.edu.sa.

S100A9 can exist in monomeric, homodimeric, and heterodimeric forms. The S100A8/A9 heterodimer is the most prevalent form under physiological conditions and is also known as calprotectin. The formation of the heterodimer is primarily driven by non-covalent interactions. While S100A9 can form homodimers, these are generally less stable than the S100A8/A9 heterodimer.

The S100A8/A9 heterodimer can further associate to form a tetramer, (S100A8/A9)₂, particularly in the presence of Ca2+. Tetramerization is a product of the dimerization of heterodimers. This association is energetically favorable due to extensive burial of solvent-accessible surface areas, especially on S100A9, within the tetramer structure. The canonical Ca2+-binding loops in the C-termini of both S100A8 and S100A9 are significant contributors to heterotetramer association. Zinc ions can also induce S100A8/A9 tetramerization, binding to both EF-hands and specific zinc-binding sites, resulting in a tetramer structurally similar to the calcium-induced one. The S100A8/A9 tetramer can bind a total of 8 Ca2+ ions.

Molecular dynamics simulations and experimental data confirm the stability of the S100A8/A9 heterodimer and the formation of higher-order structures like the tetramer wikipedia.orgkau.edu.sa. These structural transitions are crucial for the diverse functions of calprotectin, including its interactions with various ligands and receptors.

Table 2: Oligomeric States of S100A9

Oligomeric StateCompositionStability (relative)Notes
MonomerS100A9Less stable (isolated)Can exist, but favors association
Homodimer(S100A9)₂MetastableFormed by non-covalent interactions
HeterodimerS100A8/S100A9Predominant form, stableAlso known as calprotectin
Tetramer(S100A8/S100A9)₂Formed upon Ca²⁺ bindingDimerization of heterodimers

This compound Oligomerization and Complex Formation (e.g., Homodimer and Heterodimer with S100A8)

S100A9 does not typically exist as a monomer in biological contexts but rather forms various non-covalent oligomers. fishersci.fi The primary oligomeric forms include homodimers of S100A9, and heterodimers and heterotetramers formed with its homologous protein, S100A8 (also known as MRP8 or Calgranulin A). fishersci.atamericanelements.comamericanelements.comnih.govnih.govfishersci.nociteab.comwikipedia.orgnih.govnih.govresearchgate.netnih.govlipidmaps.orgamericanelements.comfishersci.catci-thaijo.orgamericanelements.comciteab.com

The heterodimeric complex of S100A8 and S100A9, often referred to as calprotectin, is the predominantly occurring and physiologically relevant form. fishersci.atnih.govnih.govamericanelements.comfishersci.ca This heterodimer is stable and its formation is induced by Ca²⁺ binding. fishersci.atamericanelements.comfishersci.at In the presence of both calcium and zinc ions, the S100A8/A9 heterodimer can further assemble into a heterotetramer. researchgate.netlipidmaps.orgamericanelements.comnih.gov Some studies suggest the heterotetramer may have distinct functions, such as interacting with CD69 on monocytes to dampen inflammatory responses. citeab.com

While S100A9 can form homodimers, these are generally considered less stable compared to the S100A8/A9 heterodimer. fishersci.attci-thaijo.org However, inflammatory stimuli have been shown to stabilize human S100A9 homodimers, potentially through the formation of proteolytically resistant structures. tci-thaijo.org This suggests that the formation of S100A9 homodimers under specific conditions might play a role in amplifying the inflammatory response. tci-thaijo.org

The oligomerization state of S100A9 is influenced by metal ion binding and can also be affected by the protein's expression system, which can impact its proinflammatory activity. fishersci.co.uk The ability of S100A8 and S100A9 to self-assemble into different oligomeric forms, including amyloid complexes, is regulated by Ca²⁺ and Zn²⁺ binding. nih.govciteab.comnih.gov

Table 1: S100A9 Oligomeric Forms and Associated Proteins

Oligomeric FormAssociated Protein(s)Inducing Factor(s)Notes
HomodimerS100A9Inflammatory stimuliLess stable than heterodimer, can be stabilized fishersci.attci-thaijo.org
Heterodimer (Calprotectin)S100A8Ca²⁺Predominant physiological form fishersci.atnih.govnih.govamericanelements.comfishersci.ca
HeterotetramerS100A8, S100A9Ca²⁺ and Zn²⁺Can form from homo- or heterodimers researchgate.netlipidmaps.orgamericanelements.comnih.gov
Larger Oligomers/AssembliesS100A9, S100A8Ca²⁺ and Zn²⁺Includes amyloid complexes nih.govciteab.comnih.gov

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a technique that has been utilized to study the structure of S100A9 and its complexes. Structural studies, including those using crystallography, have often been performed on mutated or truncated variants of the proteins, particularly in the presence of bound metal ions. fishersci.fi These structures can provide insights into the protein's properties in extracellular environments. fishersci.fi For instance, the PDB database contains a structure for a calcium-bound S100A9 dimer (PDB ID 1IRJ), which has been referenced in studies investigating the protein's conformational changes upon calcium binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique employed to investigate the structural properties and dynamics of S100A9. NMR studies, such as those using ¹H/¹⁵N HSQC, can provide information about the protein's conformational state in solution. fishersci.at Comparison of experimental NMR spectra with published assignments helps to confirm that the protein adopts a similar conformation under specific conditions. fishersci.at While the C-terminal EF-hand of S100A9 shows higher affinity for Ca²⁺ and may be more structured at lower concentrations, the protein retains significant conformational plasticity. fishersci.at

Cryo-Electron Microscopy (Cryo-EM) of this compound Assemblies

Information regarding the use of Cryo-Electron Microscopy (Cryo-EM) specifically for studying S100A9 assemblies was not found in the provided search results.

Small-Angle X-ray Scattering (SAXS) for this compound Conformation and Complexation

Information regarding the use of Small-Angle X-ray Scattering (SAXS) specifically for studying S100A9 conformation and complexation was not found in the provided search results.

Post-Translational Modifications (PTMs) of this compound

S100A9 undergoes various post-translational modifications (PTMs) that can influence its structure, function, localization, and interaction with other molecules. atamanchemicals.comciteab.comamericanelements.comnih.gov These modifications contribute to the protein's functional diversity.

Identification and Mapping of this compound PTM Sites (e.g., Phosphorylation, Acetylation, Ubiquitination, Glycosylation, Oxidation, Nitrosylation)

Several PTMs have been identified and mapped on S100A9:

Phosphorylation: A key phosphorylation site on human S100A9 is Threonine 113 (Thr113), located near the C-terminus. atamanchemicals.comwikipedia.orgnih.govnih.gov This site is targeted by p38 MAP kinase. atamanchemicals.comwikipedia.org Phosphorylation at Thr113 can modulate the interaction of the S100A8/A9 heterodimer with microtubules, which is important for neutrophil migration. While phosphorylation at this site does not appear to affect heterodimer formation, it can abrogate the S100A8/A9-dependent tubulin polymerization and bundling activities, suggesting a regulatory role for phosphorylated complexes. Phosphorylation of S100A9 is diminished in certain cell types during specific inflammatory phases, and its phosphorylation state can influence its cellular localization.

S-Nitrosylation: S-nitrosylation has been reported on Cysteine 3 (Cys-3) of S100A9. nih.gov This modification is implicated in transnitrosylation mechanisms involving complexes like iNOS-S100A8/A9. nih.gov S-nitrosylation can regulate the protein's activities in inflammatory processes and affect its structural conformation.

Methylation: Methylation at Histidine 105 (His-105) by the enzyme METTL9 has been observed. nih.gov This modification has been shown to reduce zinc-binding capacity without impacting heterodimerization with S100A8. nih.gov

S-Glutathionylation: Human S100A9 can also be modified by S-glutathionylation. Like S-nitrosylation, S-glutathionylation of the single cysteine residue in S100A9 is a reactive PTM that can regulate protein activity and conformation during inflammation.

Oxidation: Oxidation, specifically of methionine residues, is another reported PTM of human S100A9. Methionine oxidation can occur in vivo and has been shown to affect the structure and function of calprotectin (S100A8/S100A9 oligomer). Oxidation of a specific methionine residue (M81) in the S100A9 subunit can disrupt Ca(II) binding. Oxidative PTMs can also accelerate the proteolytic degradation of calprotectin.

Glycosylation: While glycosylation is mentioned in the context of S100A8/A9 binding partners like RAGE, direct identification and mapping of glycosylation sites specifically on S100A9 were not detailed in the provided search results.

Ubiquitination: Information regarding ubiquitination of S100A9 was not explicitly found in the provided search results.

Table 2: Identified Post-Translational Modifications of S100A9

ModificationSite(s) on Human S100A9Modifying Enzyme/FactorPotential Impact
PhosphorylationThreonine 113 (Thr113)p38 MAP kinaseModulates interaction with microtubules, regulates tubulin activity atamanchemicals.comwikipedia.org
S-NitrosylationCysteine 3 (Cys-3)iNOS (indirectly)Regulates activity in inflammation, affects conformation nih.gov
MethylationHistidine 105 (His-105)METTL9Reduces zinc-binding capacity nih.gov
S-GlutathionylationCysteine residueReactive processesRegulates activity and conformation
OxidationMethionine residuesHydrogen peroxide, in vivo processesAffects structure, function, metal binding, and degradation

Functional Implications of this compound PTMs on Structure and Interaction

Post-translational modifications (PTMs) play a crucial role in regulating the structure, function, and interactions of this compound frontiersin.orgresearchgate.net. Several PTMs have been identified, including phosphorylation, methylation, and S-nitrosylation genecards.orgatlasgeneticsoncology.orgresearchgate.net.

Phosphorylation is a significant PTM for this compound, particularly the phosphorylation of threonine at position 113 (Thr113) atlasgeneticsoncology.orgresearchgate.net. This modification can occur upon activation of polymorphonuclear neutrophils (PMNs) and is regulated by factors such as the Ca²⁺-ionophore ionomycin (B1663694) atlasgeneticsoncology.org. Phosphorylation of Thr113 is involved in the translocation of this compound and its functional events atlasgeneticsoncology.org. For instance, phosphorylated S100A8/A9 has been shown to induce the expression and secretion of pro-inflammatory cytokines researchgate.net. In human neutrophils, p38-MAPK acts as an upstream kinase phosphorylating Thr113, which regulates the translocation of S100A8/A9 from the cytoplasm to the plasma membrane, thereby accelerating the inflammatory response researchgate.net. Phosphorylation has also been reported to inhibit the activation of tubulin polymerization genecards.org.

Methylation is another important PTM, with methylation at Histidine 107 (His107) of S100A9 mediated by METTL9 having been observed genecards.orgresearchgate.net. This methylation has been shown to decrease the binding affinity of S100A9 to zinc ions without affecting its heterodimerization with S100A8 researchgate.net. This suggests that methylation at specific residues can selectively impact metal ion binding and downstream interactions.

S-nitrosylation of Cysteine-3 (Cys-3) has also been implicated in this compound function genecards.org. This modification is involved in LDL(ox)-induced S-nitrosylation of GAPDH through a transnitrosylase mechanism involving an iNOS-S100A8/9 complex genecards.org.

These PTMs contribute to the functional diversity of this compound by altering its conformation, metal ion binding properties, localization, and interaction with various target molecules and receptors, such as TLR4, RAGE, and CD36 frontiersin.orgresearchgate.netresearchgate.netresearchgate.net.

Conformational Dynamics and Flexibility of this compound

The this compound exhibits significant conformational dynamics and flexibility, which are crucial for its diverse functions and interactions mdpi.comresearchgate.net. This dynamic nature allows this compound to adopt different conformations depending on the cellular environment, presence of metal ions, and interaction partners mdpi.com.

Molecular Dynamics Simulations of this compound Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational dynamics and flexibility of this compound at the atomic level nih.govplos.orgnih.gov. These simulations provide insights into structural fluctuations and changes in response to varying conditions, such as the presence of different ions plos.orgnih.gov.

Studies utilizing MD simulations have shown that the presence of calcium ions significantly influences the structural modifications and flexibility of this compound plos.orgnih.gov. For example, the Root-Mean-Square Deviation (RMSD), a measure of the average distance between the backbone atoms of a protein and a reference structure over time, indicates that this compound undergoes significant structural modifications in the presence of Ca²⁺ compared to Na⁺ plos.orgnih.gov. The RMSD average for this compound in the presence of Ca²⁺ was found to be higher than in the presence of Na⁺, suggesting greater structural deviation and flexibility plos.orgnih.gov.

The Root-Mean-Square Fluctuation (RMSF), which measures the average fluctuation of each residue around its average position, provides direct insights into protein flexibility plos.orgnih.gov. MD simulations have revealed that specific regions of the this compound, such as amino acid regions 25–30 and 68–71, exhibit higher flexibility in the presence of Ca²⁺ than Na⁺ plos.orgnih.gov. These regions are likely involved in calcium binding and the subsequent conformational changes plos.orgnih.gov.

MD simulations have also been used to study the binding energy and interactions of this compound with other molecules, such as the S100A8 subunit and fatty acids nih.govplos.orgnih.gov. These simulations help to understand how conformational changes and flexibility mediate these interactions.

Here is a table summarizing representative RMSD data from MD simulations:

Protein/ComplexIonic ConditionAverage RMSD (Å)Simulation Duration (ns)
This compoundNa⁺~220
This compoundCa²⁺~420
A8/A9 complexNa⁺~1220
A8/A9 complexCa²⁺~350

Data extracted from search results plos.orgnih.gov. Note that these values represent averages and the original studies provide more detailed time-course data.

Intrinsically Disordered Regions (IDRs) within this compound

Intrinsically disordered regions (IDRs) are segments within proteins that lack a fixed three-dimensional structure under physiological conditions researchgate.netspringernature.comnih.govspringernature.com. These regions exist as dynamic ensembles of conformations and are often associated with protein flexibility and diverse interaction capabilities researchgate.netspringernature.com.

The this compound (S100A9) is known to contain intrinsically disordered regions researchgate.netspringernature.comnih.govspringernature.comresearcher.liferesearcher.life. The presence of IDRs contributes to the conformational plasticity of this compound, allowing it to interact with a wide range of partner molecules mdpi.comresearchgate.net. The flexible nature of IDRs can be challenging to study using traditional structural methods, but computational techniques, including molecular dynamics simulations and machine learning approaches, are valuable for predicting, analyzing, and modeling these regions researchgate.netspringernature.comnih.govspringernature.comresearcher.life.

Characterization of the IDRs within this compound can provide further details on its complex molecular interactions and functional roles, particularly in processes like inflammation and immune regulation researchgate.netspringernature.comnih.govresearcher.life. IDRs in proteins are known to be involved in various functions, including molecular recognition through transiently formed structural motifs (e.g., MoRFs, SLiMs) that bind to specific partners researchgate.net.

Biochemical Functions and Molecular Mechanisms of A9 Protein

A9 Protein Binding Specificities and Ligand Interactions

S100A9 and the S100A8/A9 complex exhibit diverse binding specificities, interacting with various ions, proteins, lipids, and small molecules. These interactions are crucial for mediating their biological functions.

Calcium and Zinc Binding to this compound

S100A9 is a calcium-binding protein containing two EF-hand calcium-binding motifs. nih.govabclonal.comsigmaaldrich.comprospecbio.comthermofisher.com The binding of calcium ions induces conformational changes in S100A9 and the S100A8/A9 complex, which is fundamental to their function. frontiersin.orgfrontiersin.org In addition to calcium, S100A9 and the S100A8/A9 complex also bind zinc and copper ions with high affinity. frontiersin.orgfrontiersin.org These divalent ion binding properties are particularly important for their antimicrobial activity, as they can chelate essential metal ions required for microbial growth. cancer.gov Metal ion binding also influences the conformation of the protein complex, affecting its interaction with other molecules, such as arachidonic acid. frontiersin.org

Table 1: Metal Ion Binding Properties of S100A9 and S100A8/A9

Protein/ComplexIons BoundKey Functional Consequence(s)
S100A9Ca²⁺, Zn²⁺, Cu²⁺Conformational change, Antimicrobial activity (chelation)
S100A8/A9Ca²⁺, Zn²⁺, Cu²⁺Conformational change, Antimicrobial activity (chelation), Affects lipid binding

Protein-Protein Interaction Networks of this compound (e.g., S100A8, TLR4, RAGE, CD36, Tubulin, NCF2/P67PHOX, ITGAM/ITGB, CD69, SYK, PI3K/AKT, ERK1/2)

S100A9 participates in extensive protein-protein interaction networks, both as a monomer and as part of the S100A8/A9 heterodimer. A key interaction is the formation of the stable S100A8/A9 heterodimer, which is the predominant form found in cells. frontiersin.orgfrontiersin.orgnih.gov This heterodimer can further assemble into a heterotetramer ((S100A8)₂(S100A9)₂), and this tetramerization is dependent on calcium binding and the functional EF-hand II in S100A9. mdpi.com

Extracellularly, S100A8/A9 interacts with pattern recognition receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). frontiersin.orgcancer.govnih.govmdpi.comfrontiersin.org Binding to TLR4 and RAGE activates downstream signaling pathways, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines. cancer.govmdpi.com While S100A9 can directly bind to TLR4, the interaction mechanism is still being investigated. biorxiv.orgthno.org Studies suggest that TLR4 is the dominant receptor for S100-triggered inflammatory activation in monocytes. nih.gov

S100A9 and S100A8/A9 also interact with CD36, a fatty acid transporter. atlasgeneticsoncology.org The S100A8/A9-arachidonic acid complex is recognized by CD36, facilitating the uptake of fatty acids by target cells. atlasgeneticsoncology.org

Intracellularly, S100A8/A9 interacts with cytoskeletal proteins, including tubulins and microfilaments, modulating cytoskeleton rearrangement which is essential for cell migration, phagocytosis, and exocytosis. frontiersin.orgmdpi.com S100A8 directly binds to tubulin, while S100A9 appears to play a regulatory role in microtubule polymerization and stabilization. frontiersin.orgmdpi.commdpi.com Phosphorylation of S100A9 by p38 MAPK can abrogate its tubulin bundling activity, suggesting a regulatory mechanism. mdpi.commdpi.com

S100A8/A9 is also involved in the activation of the NADPH oxidase complex, a key component of the respiratory burst in phagocytes. nih.govuniprot.org The complex promotes NADPH oxidase activation by interacting with components like NCF2 (p67phox). nih.govuniprot.orgdrugbank.com S100A8 is identified as a privileged interaction partner for the NADPH oxidase complex, binding to p67phox and Rac, while S100A9 does not directly interact with p67phox or p47phox. nih.govuniprot.org

S100A9 enhances neutrophil phagocytosis and bacterial killing through mechanisms involving the activation of signaling molecules such as SYK, PI3K/AKT, and ERK1/2. cancer.govdrugbank.comnih.govnih.govaai.org These kinases are involved in phosphorylation-based mechanisms that mediate the effects of S100A9 on phagocytosis. nih.govaai.org

S100A9 also interacts with ITGAM/ITGB, which forms the Mac-1 integrin (CD11b/CD18). frontiersin.orgcancer.govdrugbank.comnih.govaai.orggoogle.com S100A8 and S100A9 stimulate neutrophil adhesion to endothelial cells and fibrinogen in a Mac-1-dependent manner. frontiersin.orgnih.govaai.orggoogle.com

Furthermore, S100A9 participates in regulatory T-cell differentiation in conjunction with CD69. drugbank.com

Table 2: Key Protein Interaction Partners of S100A9 and S100A8/A9

Interaction PartnerS100 Protein InvolvedCellular Location of InteractionFunctional Consequences
S100A8S100A9Intracellular, ExtracellularFormation of stable heterodimer (Calprotectin), Heterotetramer formation
TLR4S100A9, S100A8/A9Extracellular (Cell surface)Activation of inflammatory signaling (MAPK, NF-κB), Cytokine production
RAGES100A9, S100A8/A9Extracellular (Cell surface)Activation of inflammatory signaling (MAPK, NF-κB), Cytokine production
CD36S100A8/A9Extracellular (Cell surface)Facilitates uptake of S100A8/A9-arachidonic acid complex
TubulinS100A9, S100A8/A9Intracellular (Cytoskeleton)Modulation of cytoskeleton rearrangement, Microtubule polymerization/stabilization
NCF2/P67PHOXS100A8/A9 (S100A8)IntracellularActivation of NADPH oxidase, Respiratory burst
ITGAM/ITGB (Mac-1)S100A9, S100A8/A9Extracellular (Cell surface)Neutrophil adhesion and migration
CD69S100A9Extracellular (Cell surface)Participation in regulatory T-cell differentiation
SYKS100A9IntracellularEnhancement of neutrophil phagocytosis, Activation of downstream signaling
PI3K/AKTS100A9IntracellularEnhancement of neutrophil phagocytosis, Activation of downstream signaling
ERK1/2S100A9IntracellularEnhancement of neutrophil phagocytosis, Activation of downstream signaling, Degranulation

This compound-Nucleic Acid Interactions

While the primary functions of S100A9 and S100A8/A9 are related to calcium and zinc binding, protein interactions, and lipid binding, some S100 proteins have been reported to interact with nucleic acids. However, specific and well-established interactions between S100A9 (or S100A8/A9) and nucleic acids (DNA or RNA) are not extensively documented in the provided search results. The information primarily focuses on its roles in inflammation, immunity, and cytoskeleton modulation, with no direct evidence presented for significant nucleic acid binding as a core function.

This compound-Lipid and Small Molecule Interactions (e.g., Arachidonic Acid, Quinoline-3-carboxamides)

The S100A8/A9 complex has the capacity to bind polyunsaturated fatty acids, including arachidonic acid (AA). frontiersin.orgfrontiersin.orgatlasgeneticsoncology.orgdrugbank.com This binding is saturable and reversible and is dependent on calcium binding. frontiersin.org The S100A8/A9 complex is considered the exclusive arachidonic acid-binding capacity in certain contexts. atlasgeneticsoncology.org The binding of zinc or copper ions can induce conformational changes that abrogate the arachidonic acid binding capacity of the S100A8/A9 complex. frontiersin.org The S100A8/A9-arachidonic acid complex can serve as a transport mechanism to deliver AA to target cells, where it can be utilized for the production of eicosanoids. atlasgeneticsoncology.org

S100A9 is also a target protein for quinoline-3-carboxamides (B1200007), a class of small molecules with immunomodulatory activity. frontiersin.orgfrontiersin.orgresearchgate.netnih.govijper.orgresearchgate.netnih.gov Specifically, quinoline-3-carboxamides like tasquinimod (B611174) and paquinimod (B609837) bind to S100A9 and the S100A8/A9 complex in the presence of zinc and copper ions. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov This binding inhibits the interaction of S100A9 with its receptors, such as TLR4 and RAGE, thereby blocking downstream inflammatory signaling. frontiersin.orgfrontiersin.orgthno.orgresearchgate.netnih.govijper.org The interaction with quinoline-3-carboxamides is strictly dependent on both zinc and calcium ions. nih.gov

Table 3: Key Lipid and Small Molecule Interaction Partners of S100A9 and S100A8/A9

Interaction PartnerS100 Protein InvolvedType of MoleculeFunctional Consequences
Arachidonic AcidS100A8/A9LipidTransport of arachidonic acid, Involvement in eicosanoid metabolism, NADPH oxidase activation cofactor
Quinoline-3-carboxamidesS100A9, S100A8/A9Small MoleculeInhibition of S100A9 interaction with TLR4/RAGE, Modulation of inflammatory response

Enzymatic Activities Associated with this compound

While S100A9 is primarily known for its binding and structural roles, there is evidence suggesting its involvement in modulating enzymatic activities, particularly certain kinases.

Modulation of Casein Kinase Activity by this compound

S100A9 may function in the inhibition of casein kinase. nih.govabclonal.comsigmaaldrich.comprospecbio.comthermofisher.comsigmaaldrich.com This potential inhibitory activity of S100A9 on casein kinase has been noted in several sources, suggesting a regulatory role in phosphorylation events mediated by this class of enzymes. nih.govabclonal.comsigmaaldrich.comprospecbio.comthermofisher.comsigmaaldrich.com

Table 4: Enzymatic Activity Modulation by S100A9

Enzyme ModulatedType of ModulationFunctional Context
Casein KinaseInhibition (Potential)Implication in cellular processes regulated by casein kinase

Other Putative Catalytic Mechanisms Involving this compound

While primarily known for its roles as a calcium and zinc sensor and a binding partner in protein complexes, this compound may also be involved in other putative catalytic mechanisms. Research indicates that S100A9 can inhibit casein kinase II. plos.org Additionally, the interaction of S100A8/A9 with annexin-6 has been suggested to be involved in the surface expression and release of S100A8/A9, hinting at potential catalytic or regulatory roles in membrane trafficking or release processes, although the precise mechanism remains unclear. atlasgeneticsoncology.org

Role of this compound in Intracellular Molecular Processes

Intracellular this compound, largely as part of the S100A8/A9 heterodimer, plays a significant role in several key molecular processes within cells, particularly in phagocytes. uniprot.orguniprot.orgmdpi.com

Cytoskeleton Modulation and Rearrangement

This compound is involved in the modulation and rearrangement of the cytoskeleton, a process crucial for cell migration, phagocytosis, and exocytosis. nih.govnih.gov The S100A8/A9 complex participates in cytoskeleton rearrangement in a calcium-dependent manner. nih.govnih.gov This involves interactions with cytoskeletal proteins, including tubulins, microfilaments (F-actin), and intermediate filaments like keratin (B1170402) and vimentin. nih.govnih.govmdpi.com

The S100A8/A9 complex is critically involved in modulating the tubulin-dependent cytoskeleton during phagocyte migration. mdpi.com Studies using S100A9-deficient mice have shown diminished phagocyte migration and wound healing, with phagocytes from these mice exhibiting significantly less polymerized and cytosolic non-polymerized tubulin. mdpi.com The interaction of S100A8/A9 with microtubules is regulated by p38 MAP kinase and Ca²⁺-dependent signaling pathways. mdpi.com Phosphorylation of S100A9 at Threonine 113 by p38 MAP kinase has been shown to abrogate the S100A8/A9-dependent tubulin polymerization and bundling activities, suggesting a regulatory role for phosphorylated complexes. mdpi.comfrontiersin.org

Furthermore, cytosolic S100A8/A9 is essential for neutrophil cytoskeletal rearrangement by regulating LFA-1 nanocluster formation and calcium availability within these clusters. elifesciences.org Cells deficient in S100A8/A9 show abnormalities in cell adhesion and motility. nih.gov The absence of S100A8/A9 leads to reduced calcium signaling and impaired sustained calcium supply at LFA-1 nanocluster sites, which in turn affects β₂ integrin-dependent cytoskeletal rearrangements and compromises neutrophil recruitment. elifesciences.org

Some research indicates that S100A8 directly binds to tubulin, while S100A9 functions as a regulatory subunit in the S100A8/A9 complex's role in microtubule polymerization and stabilization in resting phagocytes. frontiersin.org

Leukocyte Arachidonic Acid Trafficking and Metabolism

This compound, as part of the S100A8/A9 heterodimer, plays a prominent role in leukocyte arachidonic acid trafficking and metabolism. uniprot.orguniprot.orgnih.govnih.govelabscience.comkactusbio.com The S100A8/A9 complex accounts for the entire arachidonic acid-binding capacity of the neutrophil cytosol, highlighting its essential role in arachidonic acid-dependent enzymes and pathways. nih.gov

The S100A8/A9 heterodimer binds to fatty acids such as arachidonic acid, a capacity not observed in the individual monomers. rndsystems.com This binding and transfer of arachidonic acid are important for processes like NADPH oxidase activation. uniprot.orgmybiosource.comuniprot.orgbiossusa.com

NADPH-Oxidase Activation and Assembly

This compound, primarily through its association with S100A8 in the calprotectin complex, is involved in the activation and assembly of the neutrophilic NADPH-oxidase. nih.govuniprot.orguniprot.orgplos.orgelabscience.commybiosource.comresearchgate.net S100A8/A9 favors the activation of NADPH oxidase. plos.org This process is dependent on the transfer of arachidonic acid to the plasma membrane level onto cytochrome b₅₅₈. plos.org

While S100A8 appears to be the privileged interaction partner for the NADPH oxidase complex, binding to p67phox and Rac, the in vivo interaction of S100A8 with cytochrome b₅₅₈ proceeds through a calcium-mediated 3D structure conformation involving both S100A8 and S100A9. plos.org S100A9's role includes transporting the cofactor arachidonic acid to the NADPH oxidase complex. researchgate.net The functional relevance of S100A8/A9 in phagocyte NADPH oxidase activation has been demonstrated by impaired oxidase activity in cells with specifically blocked S100A9 expression. atlasgeneticsoncology.orgnih.gov

This compound in Molecular Signaling Pathways

This compound is involved in modulating various molecular signaling pathways, both through its intracellular functions and its interactions as an extracellular molecule. nih.govuniprot.orgmedchemexpress.comuniprot.orgmdpi.commybiosource.comthno.orgoncotarget.com

Activation of MAP-Kinase Pathways (e.g., ERK1/2, p38 MAPK)

This compound is known to activate MAP-Kinase pathways, including ERK1/2 and p38 MAPK. nih.govuniprot.orgmedchemexpress.comuniprot.orgelifesciences.orgkactusbio.commybiosource.comthno.orgoncotarget.comspandidos-publications.comnih.gov Extracellular S100A9, acting as an alarmin or danger-associated molecular pattern (DAMP) molecule, can stimulate innate immune cells by binding to pattern recognition receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation endproducts (AGER/RAGE). uniprot.orgmedchemexpress.comuniprot.org Binding to TLR4 and AGER activates the MAP-kinase and NF-kappa-B signaling pathways, leading to the amplification of pro-inflammatory cascades. uniprot.orgmedchemexpress.comuniprot.orgmdpi.commybiosource.com

Intracellularly, S100A9 phosphorylation by p38 MAPK in human neutrophils has been observed, and this phosphorylation is involved in translocation and functional events. atlasgeneticsoncology.orgmdpi.com S100A9 interferes with numerous pathways, including mitogen-activated protein kinase (MAPK) pathways. thno.org Studies have shown that S100A9 enhances the phosphorylation of p38 and ERK1/2 MAPKs in certain cell types. thno.orgspandidos-publications.comnih.gov Inhibition of p38 or ERK1/2 phosphorylation has been shown to reverse some of the effects induced by S100A9, suggesting that these MAPK pathways partly mediate this compound's influence on cellular processes like proliferation and invasion. spandidos-publications.comnih.gov

The activation of SYK, PI3K/AKT, and ERK1/2 pathways by S100A9 contributes to increased bactericidal activity and promotes phagocytosis in neutrophils. uniprot.orgmedchemexpress.comuniprot.org S100A9 can also induce degranulation of neutrophils through a MAPK-dependent mechanism. uniprot.orguniprot.orgmybiosource.com

Signaling PathwayThis compound InvolvementKey Mediators/Receptors Involved (if applicable)
MAP-Kinase (ERK1/2, p38)Activation, phosphorylation of ERK1/2 and p38. uniprot.orgmedchemexpress.comuniprot.orgmybiosource.comthno.orgspandidos-publications.comnih.govTLR4, AGER/RAGE uniprot.orgmedchemexpress.comuniprot.orgmybiosource.com
NF-kappa-BActivation (often alongside MAP-kinase pathways). uniprot.orgmedchemexpress.comuniprot.orgmybiosource.comthno.orgTLR4, AGER/RAGE uniprot.orgmedchemexpress.comuniprot.orgmybiosource.com
PI3K/AKTActivation, contributes to neutrophil bactericidal activity and phagocytosis. uniprot.orgmedchemexpress.comuniprot.orgSYK uniprot.orgmedchemexpress.comuniprot.org
SYKActivation, contributes to neutrophil bactericidal activity and phagocytosis. uniprot.orgmedchemexpress.comuniprot.org

Detailed Research Findings:

Research indicates that exogenous S100A9 can promote the proliferation and invasion of HepG2 hepatocellular carcinoma cells in vitro and tumor growth in vivo. spandidos-publications.comnih.gov This effect is associated with increased phosphorylation of p38 and ERK1/2 MAPKs. spandidos-publications.comnih.gov Inhibition of p38 with SB203580 reversed S100A9-induced cell invasion, while inhibition of ERK1/2 with PD98059 reversed S100A9-induced cell proliferation. spandidos-publications.comnih.gov This highlights the specific roles of different MAPK components in mediating this compound's effects.

InhibitorTargetEffect on S100A9-Induced ProcessCitation
SB203580p38 MAPKReverses cell invasion spandidos-publications.comnih.gov
PD98059ERK1/2 MAPKReverses cell proliferation spandidos-publications.comnih.gov

NF-κB Signaling Pathway Modulation

S100A9, particularly as part of the S100A8/A9 heterodimer, is a significant modulator of the NF-κB signaling pathway. nih.govfrontiersin.orguniprot.orguniprot.orgresearchgate.netnih.govresearchgate.netspandidos-publications.comresearchgate.netjcancer.orgresearchgate.net Activation of the NF-κB pathway by S100A8/A9 is frequently mediated through its interaction with pattern recognition receptors like TLR4 and RAGE on the cell surface. uniprot.orguniprot.orgresearchgate.netnih.govresearchgate.netspandidos-publications.com Binding of S100A8/A9 to these receptors initiates a cascade of intracellular events that lead to the activation and nuclear translocation of NF-κB. spandidos-publications.com

Research findings highlight the role of S100A8/A9-mediated NF-κB activation in promoting inflammatory responses. For instance, in BV-2 microglia, S100A8/A9 stimulates the production of pro-inflammatory cytokines such as TNF-α and IL-6 via the ERK/NF-κB and JNK/NF-κB signaling pathways. frontiersin.orgspandidos-publications.com Inhibition of NF-κB activity significantly reduces the secretion of these cytokines in S100A8/A9-treated cells. spandidos-publications.com Furthermore, S100A8/A9 can enhance the nuclear translocation of NF-κB p65 and increase NF-κB DNA-binding activities. spandidos-publications.com

In the context of cancer, S100A8/A9 overexpression has been shown to activate the NF-κB pathway, contributing to processes like cell invasion and migration, as observed in cholangiocarcinoma. nih.gov In colorectal cancer cells, both S100A8 and S100A9 can activate NF-κB, along with STAT3 and ERK-MAPK pathways. jcancer.org The induction of inflammatory factors by S100A8 and S100A9 in these cells is dependent on the activation of these pathways, including NF-κB. jcancer.org S100A9 has also been implicated in activating the NF-κB pathway during Chronic Lymphocytic Leukemia progression, suggesting a potential autoactivation loop. nih.gov

Table 1 summarizes key findings on S100A8/A9 modulation of the NF-κB pathway:

Cell Type / ContextS100A8/A9 Effect on NF-κBDownstream EffectsSource
BV-2 microgliaActivates NF-κB (ERK/NF-κB, JNK/NF-κB) via TLR4 and RAGEIncreased TNF-α and IL-6 secretion frontiersin.orgspandidos-publications.com
Cholangiocarcinoma cellsActivates NF-κB via TLR4Facilitates cell invasion and migration, increases VEGF nih.gov
Colorectal cancer cellsActivates NF-κB (intracellular S100A8/A9)Induces inflammatory factor synthesis (e.g., CXCL5, GM-CSF, IL1a) jcancer.org
Chronic Lymphocytic LeukemiaActivates NF-κBPotential autoactivation loop, contributes to progression nih.gov
Innate immune cellsActivates NF-κB via TLR4 and AGERAmplification of pro-inflammatory cascade uniprot.orguniprot.org

PI3K/AKT Signaling Pathways

The PI3K/AKT signaling pathway is another key cascade influenced by S100A9 and the S100A8/A9 complex. uniprot.orguniprot.orgassaygenie.comnih.govmdpi.comnih.govresearchgate.net This pathway is critical for various cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comnih.gov

Studies have shown that S100A9 can bind to TLR4 to modulate the PI3K/AKT signaling pathway. mdpi.com In bovine mammary epithelial cells, S100A9 knockdown led to a significant down-regulation of mRNA expressions of PI3K, TLR4, and AKT, suggesting that S100A9 regulates this pathway by interacting with TLR4. mdpi.com This modulation appears to affect the expression of downstream genes related to cell proliferation, potentially by altering AKT protein phosphorylation levels. mdpi.com

In cancer contexts, S100A8/A9 has been shown to activate the PI3K/Akt pathway. For instance, S100A8/A9 overexpression improves the viability of nasopharyngeal carcinoma cells by inhibiting the PI3K/Akt pathway, while knockdown represses proliferation and colony formation through this pathway. nih.gov In human umbilical vein endothelial cells (HUVECs), S100A8/A9 administration stimulates the PI3K/AKT/mTOR pathway, indicated by increased phosphorylation ratios of PI3K, AKT, and mTOR. researchgate.net This activation is associated with increased expression of the anti-apoptotic protein Bcl-2. researchgate.net

However, some research suggests context-dependent effects. One study indicated that S100A9 inhibits the PI3K/AKT pathway in pancreatic adenocarcinoma cells in a Smad4-dependent manner. researchgate.net

Table 2 presents research findings on S100A9/A8 modulation of the PI3K/AKT pathway:

Cell Type / ContextS100A8/A9 Effect on PI3K/AKTDownstream EffectsSource
Bovine mammary epithelial cellsRegulates PI3K/AKT via TLR4 interaction (S100A9 knockdown)Affects downstream proliferation genes, potentially milk protein synthesis mdpi.com
Nasopharyngeal carcinoma cellsActivates PI3K/Akt (overexpression) / Inhibits PI3K/Akt (knockdown)Improves cell viability / Represses proliferation and colony formation nih.gov
Human umbilical vein endothelial cellsStimulates PI3K/AKT/mTORIncreased Bcl-2 expression, potentially affecting proliferation, angiogenesis researchgate.net
Pancreatic adenocarcinoma cellsInhibits PI3K/AKT (Smad4-dependent)Potential alleviation of disease course researchgate.net
NeutrophilsActivates PI3K/AKTPromotes phagocytosis uniprot.orguniprot.orgassaygenie.com
Myocardial Infarction (early stage)Regulates PI3K-AKTAffects cardiomyocyte autophagy and apoptosis nih.gov

STAT3 Signaling Cascade

The STAT3 signaling cascade is another pathway influenced by S100A9 and the S100A8/A9 complex. nih.govjcancer.orgatlasgeneticsoncology.orgarvojournals.orgarvojournals.org STAT3 is a transcription factor involved in various cellular processes, including cell proliferation, differentiation, and immune responses. nih.govarvojournals.orgarvojournals.org

Studies have shown that S100A9 can induce the expression of genes through the STAT3-signaling cascade. For instance, in breast cancer cells, S100A9 gene expression is induced by the cytokine oncostatin M through the STAT3 pathway. atlasgeneticsoncology.org Similarly, IL-22 up-regulates the expression of S100A9 in keratinocytes, a process demonstrated to involve STAT3 activation. atlasgeneticsoncology.org

More recent research indicates that S100A8/A9 can directly activate STAT3 signaling. In dendritic cells, S100A8/A9 promotes Th17 cell responses by activating the Acod1/STAT3 pathway. arvojournals.orgarvojournals.org This activation involves the elevation of phosphorylated STAT3 levels and increased expression of genes like Il23a, which are crucial for Th17 cell differentiation and function. arvojournals.orgarvojournals.org The activation of STAT3 by S100A8/A9 in this context appears to be mediated upstream by JAK2 phosphorylation. arvojournals.org

In colorectal cancer cells, intracellular S100A8 and S100A9 can activate the STAT3 signaling pathway, along with NF-κB and ERK-MAPK, contributing to the induction of inflammatory factors. jcancer.org

Table 3 summarizes research findings on S100A9/A8 modulation of the STAT3 pathway:

Cell Type / ContextS100A8/A9 Effect on STAT3Downstream EffectsSource
Breast cancer cellsS100A9 gene expression induced via STAT3 (by oncostatin M)- atlasgeneticsoncology.org
KeratinocytesS100A9 expression up-regulated via STAT3 (by IL-22)- atlasgeneticsoncology.org
Dendritic cellsActivates STAT3 via Acod1 pathwayPromotes Th17 cell responses, increases Il23a and MHC II expression arvojournals.orgarvojournals.org
Colorectal cancer cellsActivates STAT3 (intracellular S100A8/A9)Induces inflammatory factor synthesis jcancer.org
Acute myeloid leukemia cellsIL6 drives S100A8/A9 expression via JAK/STAT3- nih.gov
Human neutrophilsPotentiates IL-8 secretion following STAT3/STAT5 activation- frontiersin.org

Regulation and Modulation of A9 Protein Activity

Intracellular Localization and Trafficking of A9 Protein

The cellular functions of this compound are closely linked to its dynamic localization and movement within the cell. While predominantly found in the cytoplasm, this compound exhibits regulated translocation to other cellular compartments, including the nucleus, cytoskeleton, and plasma membrane. This redistribution is often triggered by specific cellular signals, such as changes in intracellular calcium levels.

Cytoplasmic and Nuclear Distribution of this compound

This compound is primarily localized in the cytoplasm of various cell types, particularly those of myeloid origin, such as neutrophils, monocytes, and macrophages. uniprot.orguniprot.orgclinmedjournals.orggenecards.orgfrontiersin.orgembopress.org In neutrophils, S100A8 and S100A9 proteins can constitute a significant portion of the cytoplasmic proteins, estimated to be around 45% in humans. clinmedjournals.orgfrontiersin.org In monocytes, the constitutive expression is lower, around 1%. clinmedjournals.orgfrontiersin.org

While predominantly cytoplasmic, this compound can also be found in the nucleus. genecards.orgfrontiersin.orgembopress.org The distribution between the cytoplasm and nucleus can be influenced by cellular context and stimuli. For instance, in monocyte-derived dendritic cells (MoDC), S100A9 staining appeared mainly nuclear, but its localization shifted to the cytoplasm upon TGF-β treatment. embopress.org In myeloid-derived suppressor cells (MDSCs) during late sepsis, cytosolic S100A9 has been observed to translocate to the nucleus. frontiersin.org This nuclear translocation may be associated with specific functions, such as promoting the expression of certain microRNAs. frontiersin.org

Translocation to Cytoskeleton and Plasma Membrane

A key aspect of this compound trafficking is its calcium-dependent translocation from the cytoplasm to the cytoskeleton and the cell membrane. uniprot.orguniprot.orgclinmedjournals.orggenecards.orguniprot.orgnih.govbosterbio.com Upon elevation of intracellular calcium levels, this compound, often in complex with S100A8 as calprotectin (S100A8/A9), associates with cytoskeletal components. uniprot.orgclinmedjournals.orggenecards.orgfrontiersin.orguniprot.orgnih.govbosterbio.commdpi.comnih.govnih.gov This interaction is crucial for modulating the tubulin-dependent cytoskeleton during the migration of phagocytes. uniprot.orguniprot.orggenecards.orgbosterbio.commdpi.com

Translocation to the plasma membrane is also a calcium-dependent process. uniprot.orgclinmedjournals.orgnih.gov In activated cells, S100A8/A9 can translocate to the plasma membrane and associate with lipid rafts at this site. nih.gov While S100A8 has shown a preference for translocation to the cytoskeleton, S100A9 has demonstrated a preference for the plasma membrane in some studies. nih.gov This membrane association is important for various functions, including the assembly of the NADPH-oxidase complex. uniprot.orguniprot.orggenecards.org

Secretion Mechanisms of this compound

Unlike many proteins that are secreted via the classical endoplasmic reticulum/Golgi pathway, this compound lacks a leader sequence and is released from cells through alternative, non-classical secretion mechanisms. clinmedjournals.orgatlasgeneticsoncology.orgfrontiersin.orgoup.com This active secretion is particularly relevant during inflammatory conditions, where elevated extracellular levels of this compound are observed. clinmedjournals.orgoup.com

Microtubule-Mediated Alternative Secretion Pathway

One well-described mechanism for this compound secretion is an energy-dependent pathway that relies on an intact microtubule network and activation of protein kinase C. clinmedjournals.orgbosterbio.comatlasgeneticsoncology.orgfrontiersin.orgoup.comcellsignal.com This microtubule-mediated alternative secretion pathway is observed in activated monocytes and neutrophils and accounts for a significant portion of extracellular S100A8 and S100A9 at inflammation sites. clinmedjournals.org The interaction of monocytes with inflammatory activated endothelium can also specifically stimulate the release of S100A8 and S100A9 via this route. mdpi.com

Exosomal Release of this compound

Recent research indicates that this compound can also be released from cells via exosomes. mdpi.comashpublications.orgspandidos-publications.comresearchgate.net Exosomes are small membrane-bound vesicles secreted by various cell types, serving as a means of intercellular communication. S100A9 has been found in exosomes derived from various sources, including myeloid-derived suppressor cells and chronic lymphocytic leukemia cells. mdpi.comashpublications.org Exosomal S100A9 can play a role in modulating the activity of recipient cells, for instance, by activating signaling pathways like NF-κB. mdpi.comashpublications.orgresearchgate.net The presence of S100A9 in exosomes has been observed in the plasma of patients with certain conditions, suggesting its potential as a biomarker and mediator of disease progression. mdpi.comashpublications.orgspandidos-publications.com

Allosteric Regulation of this compound Function

The function of this compound is subject to allosteric regulation, where the binding of a molecule at one site influences the protein's activity at a different site. A key allosteric modulator of this compound is calcium. As a calcium-binding protein with EF-hand motifs, the binding of calcium ions induces conformational changes in this compound, affecting its ability to interact with target molecules and translocate within the cell. uniprot.orguniprot.orgfrontiersin.orguniprot.orgnih.govrndsystems.com

Phosphorylation is another post-translational modification that can allosterically regulate this compound function. Human S100A9 can be phosphorylated at Threonine 113, a modification that can influence its calcium affinity and favor its translocation from the cytosol to the cytoskeleton and membrane. mdpi.comrndsystems.com Phosphorylation of S100A9 by p38 MAPK has been shown to affect its interaction with tubulin and abrogate S100A8/A9-dependent tubulin polymerization and bundling activities, suggesting a regulatory role for the phosphorylated complex in cytoskeleton modulation and cell migration. mdpi.com

Furthermore, this compound interacts with a variety of other proteins and molecules, and these interactions can also contribute to its allosteric regulation. This compound can exist as a homodimer or, more commonly, as a heterodimer or heterotetramer with S100A8 (calprotectin). uniprot.orguniprot.orgfrontiersin.orguniprot.orgrndsystems.com The formation of these complexes can influence the protein's stability, interactions with target proteins, and biological functions. clinmedjournals.orgrndsystems.com Interactions with receptors like TLR4 and RAGE, while often discussed in the context of extracellular signaling, can also potentially influence intracellular signaling cascades modulated by this compound. uniprot.orguniprot.orgclinmedjournals.orgnih.govoup.commdpi.com

Table 1: Intracellular Localization of this compound

Cellular CompartmentPresenceConditions/Notes
CytoplasmPredominantMain location in myeloid cells. uniprot.orguniprot.orgclinmedjournals.orggenecards.orgfrontiersin.orgembopress.org
NucleusYesObserved in certain cell types and conditions (e.g., late sepsis MDSCs). genecards.orgfrontiersin.orgembopress.org
CytoskeletonYesCalcium-dependent translocation upon activation. uniprot.orguniprot.orgclinmedjournals.orggenecards.orgfrontiersin.orguniprot.orgnih.govbosterbio.commdpi.comnih.govnih.gov
Plasma MembraneYesCalcium-dependent translocation upon activation; can associate with lipid rafts. uniprot.orguniprot.orgclinmedjournals.orggenecards.orgnih.govbosterbio.complos.org
Vesicular StructuresYesObserved in monocytoid cells, including early endosomes and endolysosomes. nih.govplos.org

Table 2: this compound Secretion Mechanisms

MechanismDescriptionCell Types InvolvedKey Features
Microtubule-Mediated Alternative SecretionEnergy-dependent, non-classical pathway involving microtubules and PKC activation. clinmedjournals.orgbosterbio.comatlasgeneticsoncology.orgfrontiersin.orgoup.comcellsignal.comActivated monocytes and neutrophils. clinmedjournals.orgDoes not involve the classical ER/Golgi route. clinmedjournals.orgatlasgeneticsoncology.orgfrontiersin.orgoup.com
Exosomal ReleaseEncapsulation within exosomes and subsequent secretion. mdpi.comashpublications.orgspandidos-publications.comresearchgate.netMDSCs, CLL cells, others. mdpi.comashpublications.orgresearchgate.netMediates intercellular communication. mdpi.comashpublications.orgresearchgate.net

Table 3: Allosteric Modulators and Interactors of this compound

Molecule/FactorTypeEffect on A9 Activity/LocalizationReferences
Calcium (Ca²⁺)Ion/AllostericInduces conformational changes; promotes translocation to cytoskeleton and plasma membrane. uniprot.orguniprot.orgfrontiersin.orguniprot.orgnih.govrndsystems.com uniprot.orguniprot.orgfrontiersin.orguniprot.orgnih.govrndsystems.com
PhosphorylationPost-translationalInfluences calcium affinity; favors translocation; affects tubulin interaction. mdpi.comrndsystems.com mdpi.comrndsystems.com
S100A8Protein partnerForms heterodimers/heterotetramers (calprotectin); affects stability and function. uniprot.orguniprot.orgfrontiersin.orguniprot.orgrndsystems.com uniprot.orguniprot.orgfrontiersin.orguniprot.orgrndsystems.com
TubulinProtein interactorInteracts with this compound in a calcium-dependent manner; involved in cytoskeleton modulation. uniprot.orguniprot.orggenecards.orgbosterbio.commdpi.comnih.gov uniprot.orguniprot.orggenecards.orgbosterbio.commdpi.comnih.gov
TLR4ReceptorExtracellular binding can trigger intracellular signaling pathways modulated by A9. uniprot.orguniprot.orgclinmedjournals.orgnih.govoup.commdpi.com uniprot.orguniprot.orgclinmedjournals.orgnih.govoup.commdpi.com
RAGEReceptorExtracellular binding can trigger intracellular signaling pathways modulated by A9. uniprot.orguniprot.orgclinmedjournals.orgnih.govmdpi.com uniprot.orguniprot.orgclinmedjournals.orgnih.govmdpi.com
Protein Kinase CEnzymeInvolved in the microtubule-mediated alternative secretion pathway. clinmedjournals.orgatlasgeneticsoncology.orgfrontiersin.org clinmedjournals.orgatlasgeneticsoncology.orgfrontiersin.org
p38 MAPKEnzymePhosphorylates S100A9; affects tubulin interaction and cell migration. mdpi.comnih.gov mdpi.comnih.gov

Modulation by Environmental Cues and Cellular Stressors

S100A9, often found as a heterodimer with S100A8 to form the calprotectin complex (S100A8/A9), is a protein whose expression and activity are significantly influenced by various environmental cues and cellular stressors. These proteins are recognized as "damage-associated molecular pattern proteins (DAMPs)," "endokines," or "alarmins," indicating their role in signaling cellular damage or stress. mdpi.comoncotarget.com Their release from damaged or activated cells contributes to the initiation and amplification of inflammatory responses. mdpi.comoncotarget.com

The expression of S100A9 is notably induced in epithelial cells in response to stress and specific conditions such as wound healing and UV exposition. atlasgeneticsoncology.orgplos.org In keratinocytes, its expression is transiently induced following epidermal injury and UVB irradiation, and it is found at extremely high levels in psoriatic keratinocytes, a condition characterized by significant cellular stress and inflammation. atlasgeneticsoncology.org Exposure to detergents and tape stripping have also been shown to induce S100A8/A9 expression in keratinocytes. plos.org

Cellular stress and inflammatory processes, including trauma, infection, and heat, lead to the intense upregulation of S100A8/A9. frontiersin.orgnih.gov Infection-induced inflammation, whether by bacteria, viruses, or parasites, is a primary driver of S100A8/A9 secretion by immune cells such as neutrophils, macrophages, and monocytes, as well as by keratinocytes. frontiersin.orgfrontiersin.org Stress-induced reactive oxygen species (ROS) have also been implicated in inducing S100A8 expression during pathogen perturbation. mdpi.com

Various signaling molecules and pathways mediate the stress-induced modulation of S100A9. Pro-inflammatory cytokines like TNF alpha, IL1 beta, and IL-22 are known to induce S100A9 expression. atlasgeneticsoncology.org Oncostatin M and IL-22, for instance, induce S100A9 gene expression in breast cancer cells and keratinocytes, respectively, through the STAT3-signaling cascade. atlasgeneticsoncology.org Furthermore, a complex involving Poly (ADP-ribose) polymerase (PARP-1) and Ku70/Ku80 has been demonstrated to drive stress response-specific S100 gene expression. atlasgeneticsoncology.org

Upon cellular activation, which often involves elevated intracellular calcium levels, the S100A8/A9 protein complex can translocate from the cytosol to the cytoskeleton and plasma membrane or be released into the extracellular environment. atlasgeneticsoncology.orgnih.gov Extracellular S100A8/A9 can then interact with receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), signaling pro-inflammatory responses. mdpi.comoncotarget.comnih.govresearchgate.net This interaction can activate downstream pathways, including the NF-κB and p38 MAPK pathways, further amplifying the inflammatory cascade in response to stimuli like LPS and inflammatory cytokines. researchgate.netfrontiersin.orgmdpi.comspringermedizin.de S100A8/A9 can also enhance the activity of NADPH oxidase, leading to the production of ROS and promotion of the inflammatory response. researchgate.netfrontiersin.org

Cellular stressors like hypoxia/reoxygenation can promote the release of S100A8/A9. liverpool.ac.uk In conditions such as gout, monosodium urate (MSU) crystals promote neutrophils and macrophages to express and secrete S100A8/A9, which in turn enhances the activation of the NLRP3 inflammasome. frontiersin.org

The modulation of S100A9/S100A8/A9 by environmental cues and cellular stress is reflected in elevated protein levels observed in various inflammatory and disease states, including psoriasis, different types of cancer, inflammatory bowel disease, rheumatoid arthritis, cystic fibrosis, gout, COVID-19, HIV-1 infection, sepsis, and osteoarthritis. atlasgeneticsoncology.orgplos.orgfrontiersin.orgfrontiersin.orgnih.govnih.govoup.com Conversely, treatments targeting the underlying stress or condition can reduce S100A8/A9 levels; for example, narrowband-UVB treatment has been shown to decrease S100A8/A9 protein and gene expression in the lesional skin of psoriasis patients. plos.org

The following table summarizes some of the environmental cues and cellular stressors and their reported effects on S100A9/S100A8/A9:

Environmental Cue/Cellular Stressor Effect on S100A9/S100A8/A9 Context/Condition Source
Stress (general) Gene expression induced Epithelial cells atlasgeneticsoncology.org
Wound healing Gene expression induced Epithelial cells, Keratinocytes atlasgeneticsoncology.orgplos.org
UV exposition / UVB irradiation Gene expression induced, Protein levels decreased (in lesional skin after treatment) Epithelial cells, Keratinocytes, Psoriasis atlasgeneticsoncology.orgplos.org
Trauma Upregulation Inflammatory processes frontiersin.org
Infection (bacterial, viral, parasitic) Upregulation, Secretion Inflammatory processes, Neutrophils, Macrophages, Monocytes, Keratinocytes frontiersin.orgfrontiersin.org
Heat Upregulation Inflammatory processes frontiersin.org
Pro-inflammatory cytokines (TNF alpha, IL1 beta, IL-22, Oncostatin M) Expression induced Epithelial cells, Keratinocytes, Breast cancer cells atlasgeneticsoncology.org
LPS (Lipopolysaccharide) Secretion induced, mRNA expression increased Neutrophil-like cells, Monocytes, Macrophages mdpi.comspringermedizin.de
Hypoxia/Reoxygenation Release promoted Islet cells liverpool.ac.uk
MSU (Uric acid) crystals Expression and secretion promoted Neutrophils, Macrophages (Gout) frontiersin.org
Epidermal injury Expression induced Keratinocytes plos.org
Tape stripping Expression induced Keratinocytes plos.org
Detergents Expression induced Keratinocytes plos.org
Cellular activation (leading to elevated intracellular calcium) Translocation, Release Phagocytes, Monocytes atlasgeneticsoncology.org
Damaged/Activated cells Release General mdpi.comoncotarget.com

Methodological Approaches in A9 Protein Research

Recombinant Expression and Purification Strategies for A9 Protein

The production of recombinant S100this compound is a fundamental step for detailed biochemical and structural studies. Various expression systems and purification strategies are utilized to obtain high yields of pure protein.

Bacterial (e.g., E. coli) Expression Systems for this compound

Bacterial expression systems, particularly Escherichia coli (E. coli), are commonly used for the production of recombinant S100this compound due to their cost-effectiveness and high expression levels. Recombinant human S100A9 has been successfully produced in E. coli as a single polypeptide chain. This recombinant protein can contain a tag, such as an 8 amino acid His-Tag at the C-terminus, to facilitate purification. mybiosource.com E. coli expression systems have also been employed for the co-expression of S100A8 and S100A9 to efficiently produce the heterodimeric calprotectin complex. nih.gov Bicistronic expression systems utilizing a single vector have been developed for the co-expression of S100A8 and S100A9 in E. coli, leading to the spontaneous formation of the stable S100A8/A9 heterodimer. nih.gov Recombinant mouse S100-A9 protein has also been produced in E. coli with an N-terminal His tag. abclonal.com

Eukaryotic (e.g., HEK293) Expression Systems for this compound

Eukaryotic expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, offer advantages for expressing recombinant proteins that may require post-translational modifications or secretion for proper folding and function. Transient expression in suspension-culture adapted HEK293F cells has been used to produce mammalian cell-derived S100A8/A9 protein. nih.gov Recombinant human S100 calcium-binding protein A8 and A9 (as a fusion protein) have been produced using transfected HEK293 cell lysates. raybiotech.com HEK293 cells are amenable to transfection with various methods, offering high efficiency of transfection and protein production, and are capable of faithful translation and processing of proteins, making them suitable for generating functional, mature proteins from mammalian nucleic acids. nih.gov Secretory expression of purified recombinant human S100 calcium binding protein A9 with a C-terminal MYC/DDK tag has also been achieved in HEK293 cells. origene.com

Chromatographic and Biophysical Purification Techniques (e.g., Ion-Exchange, Gel Filtration, Affinity Chromatography)

A combination of chromatographic and biophysical techniques is typically employed to purify recombinant S100A9 and S100A8/A9 proteins to high purity. Standard chromatography methods are used for the purification of recombinant S100A9 produced in E. coli. mybiosource.com

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. Cation-exchange column chromatography has been successfully used to purify both individual S100A8 and S100A9 proteins, as well as the co-expressed S100A8/A9 heterodimer. nih.gov A linear gradient of NaCl in sodium phosphate (B84403) buffer is often used for elution. nih.gov

Gel Filtration (Size Exclusion Chromatography - SEC): This method separates proteins based on their size. Gel filtration chromatography, using materials like Sephacryl S-300 HR, is used as a purification step for recombinant S100A8/A9. kyoto-u.ac.jp SEC-HPLC analysis is also used to analyze the protein assembly of S100A8 and S100A9, allowing for the identification of heterodimers and potential higher-order complexes. researchgate.net Gel filtration is a common technique in protein purification strategies. thermofisher.comntou.edu.tw

Affinity Chromatography: This technique utilizes specific binding interactions to purify a target protein. Immobilized metal-affinity chromatography (IMAC) is used to purify secreted proteins, including mammalian cell-derived S100A8/A9, particularly when His-tags are present. nih.gov IMAC can also be used for the purification of non-tagged S100A8/A9, taking advantage of the protein's intrinsic affinity for metal ions. nih.gov Antigen-specific affinity chromatography is also used in the purification of antibodies targeting S100A9. cloud-clone.comcloud-clone.com Affinity chromatography is a key technique in protein purification protocols, often used as an initial capture step. thermofisher.comntou.edu.twgoogle.com

Purification protocols often involve multiple steps, combining techniques like IMAC, ion exchange, and size exclusion chromatography to achieve high purity of S100A8/A9. nih.gov The purity of purified recombinant proteins is commonly assessed by SDS-PAGE. abclonal.comkyoto-u.ac.jpraybiotech.com

Structural Determination Techniques for this compound

Determining the three-dimensional structure of S100A9 is essential for understanding its function and interactions at a molecular level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for high-resolution protein structure determination. jhsph.edurcsb.orgnews-medical.netnih.gov

X-ray crystallography requires the protein to be purified and crystallized. jhsph.edurcsb.org The diffraction pattern produced when X-rays pass through the crystal is analyzed to determine the electron density map, from which the atomic structure is built. jhsph.edurcsb.org Crystal structure analysis has been successfully applied to the refolded S100A8/A9 heterodimer. nih.gov

NMR spectroscopy is another powerful technique that provides information on the local conformation and distances between atoms. rcsb.orgnews-medical.net It is particularly useful for studying proteins in solution, which can provide insights into their dynamics. news-medical.net While traditionally limited to smaller proteins, advances are expanding its applicability. rcsb.orgnanoimagingservices.com

Cryo-electron microscopy (Cryo-EM) has emerged as a complementary technique, particularly useful for determining the structure of large macromolecular complexes and proteins that are difficult to crystallize. nanoimagingservices.com

Biophysical Characterization Methods for this compound

Biophysical characterization techniques are employed to study the physical properties, stability, and interactions of S100this compound. These methods provide crucial data on protein behavior in solution. Common biophysical techniques include Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), Circular Dichroism (CD), and Surface Plasmon Resonance (SPR). criver.comhalolabs.comnih.govbioanalysis-zone.com

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance (SPR) is a widely used, label-free technique for real-time analysis of molecular interactions, including the binding affinity between proteins and their ligands. criver.comnih.govmtoz-biolabs.com SPR measures changes in the refractive index near a sensor surface as molecules bind or dissociate, providing information on binding kinetics and affinity. nih.govmtoz-biolabs.com

SPR analysis has been extensively used to study the interactions of S100A8, S100A9, and the S100A8/A9 heterodimer with various target molecules. Studies have utilized SPR to assess the binding affinity of S100A8/A9 heterodimers to receptors such as TLR4, RAGE, and CD36. nih.govresearchgate.net SPR data has indicated that S100A8/A9 heterodimers form stable complexes and exhibit high binding affinity towards these receptors, suggesting a role in inflammatory processes. nih.gov SPR has also been used to analyze the binding of S100A9 to proteins like sMEG-14 and the binding of S100A8 and S100A9 to amyloid-beta (Aβ) peptides, determining equilibrium dissociation constants (K D) for these interactions. mtoz-biolabs.comresearchgate.net The binding kinetics of monomeric and dimeric forms of S100A8 and S100A9 against receptors have been analyzed by SPR under different ionic conditions (e.g., in the presence of Ca²⁺ and Zn²⁺ ions). researchgate.netresearchgate.net

Biophysical characterization, including SPR, is critical for understanding protein function and stability and for identifying potential issues like aggregation. halolabs.comnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of molecular interactions, including protein-ligand binding. In the context of S100A9 research, ITC is employed to study its interactions with various binding partners, such as metal ions and other proteins or peptides.

Studies have utilized ITC to measure calcium binding by S100A9 and its variants, providing insights into the affinity and stoichiometry of these interactions uoregon.edu. S100A9 monomers are known to possess two calcium-binding sites: a lower-affinity site and a high-affinity site uoregon.edu. ITC data can be fitted to binding models, such as a two-site binding model, to estimate dissociation constants (Kd) uoregon.edu.

Furthermore, ITC has been applied to investigate the interactions between peptides and proteins, including studies involving peptides derived from proteins like A9 (S100A9) and enzymes like Angiotensin I-Converting Enzyme (ACE) researchgate.netcolab.ws. These studies can determine the binding affinity and the thermodynamic driving forces (enthalpy and entropy) behind the interactions researchgate.netcolab.ws. For instance, ITC analyses have suggested that enthalpy-driven interactions can be more favorable in certain peptide-protein binding events researchgate.netcolab.ws.

ITC is also valuable for characterizing the binding of transition metals like zinc (Zn²⁺) and copper (Cu²⁺) to S100 proteins, including S100A9 plos.org. This is particularly relevant as S100A9's antimicrobial activity is linked to its ability to chelate essential trace metals genecards.orgoup.com. ITC experiments can determine the stoichiometry and affinity of metal binding, revealing that S100 proteins can bind these metals with micromolar affinity and varying stoichiometries plos.org.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of proteins and other biomolecules by monitoring the heat changes associated with their unfolding or denaturation as temperature increases. This method provides information on the melting temperature (Tm) and the enthalpy of denaturation, which are indicators of protein stability.

While direct examples of DSC applied specifically to S100A9 in the provided snippets are limited, DSC is a standard method for assessing the thermal stability of proteins and protein complexes researchgate.netscience.govgoogle.comgoogle.com. For example, DSC experiments have been used to measure the structural stability of proteins and their complexes, yielding endothermic unfolding events at specific temperatures researchgate.net. The data can be fitted to unfolding models to determine thermodynamic parameters associated with these transitions researchgate.net. DSC has also been used to confirm the formation of thermally stable compounds and to analyze the thermostability of protein scaffolds researchgate.netgoogle.comgoogle.com. Given that S100A9 functions as both a monomer and a heterodimer with S100A8, DSC could be employed to assess the thermal stability of these different forms and how interactions with ligands or other proteins might affect their stability.

Functional Assays for S100this compound Activity (In Vitro and Ex Vivo)

Functional assays are crucial for understanding the biological roles of S100this compound. These assays, performed both in vitro and ex vivo, evaluate the protein's ability to induce specific cellular responses and interact with its targets.

Chemoattractant Assays for Leukocytes

S100A9, particularly as the S100A8/A9 heterodimer (calprotectin), is a known chemoattractant for various leukocytes, including neutrophils and myeloid-derived suppressor cells (MDSC) mybiosource.comnih.govaai.orgnih.govclinsurggroup.us. Chemoattractant assays are used to quantify the directed migration of these cells in response to a gradient of S100A9.

A common method for assessing chemotaxis is the use of Transwell chambers aai.orgnih.gov. In this setup, cells are placed in the upper chamber of a Transwell plate, separated from the lower chamber by a porous membrane. The chemoattractant (S100A9 or S100A8/A9) is added to the lower chamber, and cell migration across the membrane is measured after a specific incubation period aai.orgnih.gov. Studies have shown that S100A8/A9 can induce the migration of MDSC and that supernatants from cells secreting S100A8/A9 are chemotactic for these cells aai.org. The treatment of neutrophils with S100A9 has also been shown to enhance transendothelial migration nih.gov.

Phagocytosis and Degranulation Assays

S100A9 is a potent inducer of phagocytosis and degranulation in neutrophils and monocytes mybiosource.comgenecards.orggoogle.combosterbio.com. Assays measuring these processes are used to evaluate the protein's impact on the innate immune response.

Phagocytosis assays typically involve incubating phagocytic cells (like neutrophils or monocytes) with particles (e.g., bacteria, zymosan, or opsonized particles) in the presence or absence of S100A9. The uptake of these particles by the cells is then quantified using various methods, such as microscopy, flow cytometry, or spectrophotometry mybiosource.comgenecards.orggoogle.combosterbio.com. S100A9 can increase the bactericidal activity of neutrophils by promoting phagocytosis through the activation of signaling pathways like SYK, PI3K/AKT, and ERK1/2 mybiosource.comgenecards.org.

Degranulation assays measure the release of antimicrobial and inflammatory mediators stored in neutrophil granules. Neutrophils can be stimulated with S100A9, and the release of granule contents, such as lactoferrin or myeloperoxidase, into the supernatant is measured using techniques like ELISA or enzymatic assays mybiosource.comgenecards.orggoogle.combosterbio.com. S100A9 can induce degranulation of neutrophils through a MAPK-dependent mechanism mybiosource.comgenecards.orgucl.ac.uk.

Enzyme Activity Assays (if applicable)

While S100A9 itself is not an enzyme, it interacts with and regulates the activity of certain enzymatic complexes, particularly the neutrophilic NADPH oxidase genecards.orgscience.govbosterbio.com. Enzyme activity assays are used to assess the impact of S100A9 on the function of these associated enzymes.

S100A8/A9 has been found to potentiate the activation of the redox component of the O₂-generating oxidase in neutrophils science.gov. Assays for NADPH oxidase activity, such as the measurement of superoxide (B77818) production, can be used to determine the extent to which S100A9 influences the activity of this crucial enzyme complex involved in the respiratory burst of phagocytes genecards.orgscience.govbosterbio.com. These assays often involve monitoring the reduction of a dye (e.g., cytochrome c) or the production of chemiluminescence as an indicator of superoxide generation.

Proteomic and Interactomic Profiling of S100A9

Proteomic and interactomic profiling approaches are used to identify S100this compound, quantify its levels, and map its interaction partners within complex biological systems. These methods provide a broader understanding of S100A9's involvement in cellular processes and disease states.

Proteomic analysis, often employing mass spectrometry, is used to identify and quantify proteins in biological samples such as serum, plasma, tissue homogenates, cell lysates, and biological fluids mybiosource.comspringernature.comresearchgate.netresearchgate.netashpublications.orgoup.comoup.com. This allows for the detection and measurement of S100this compound levels under different physiological and pathological conditions mybiosource.comclinsurggroup.usuky.edunih.govoup.com. For example, proteomic studies have identified S100A9 as being differentially expressed in conditions like male hypogonadism and polycystic ovary syndrome researchgate.netresearchgate.netoup.comoup.com. Quantitative proteomic approaches, such as TMT-tagged proteomics, can be used to compare S100A9 levels between different sample groups researchgate.net. ELISA is also a widely used immunoassay for the quantitative measurement of S100A9 in various biological fluids mybiosource.comclinsurggroup.usnih.govoup.comspringermedizin.de.

Interactomic profiling focuses on identifying the proteins that physically interact with S100A9. Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to isolate S100A9 and identify its binding partners. Bioinformatic tools are then used to construct protein-protein interaction networks, revealing the cellular pathways and complexes in which S100A9 participates researchgate.netoup.com. These studies help to elucidate the molecular mechanisms by which S100A9 exerts its functions through interactions with other proteins. For instance, interactomic analysis has revealed networks involving S100A9 and proteins related to androgen receptor signaling researchgate.netoup.com.

Mass Spectrometry-Based PTM Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique widely used for the identification and characterization of proteins and their post-translational modifications (PTMs). In the context of S100A9, MS-based approaches have been instrumental in identifying various modifications that can influence its function and localization. Single-cell proteomics by mass spectrometry (SCP) is an emerging technology that allows for the quantification of hundreds or thousands of proteins in individual cells and has been applied to analyze cancer cells, identifying S100A8/S100this compound complex partners and allowing for the identification and localization of multiple PTMs with high site specificity in single cells. uniprot.orgthermofisher.comassaygenie.combio-techne.com

One specific PTM identified on S100A9 through mass spectrometry data is histidine methylation at the His107 residue. cusabio.com Studies have shown that METTL9 methylates S100A9 at this position. cusabio.com This histidine methylation at His107 on S100A9 has been shown to suppress the anti-Staphylococcus aureus activity of neutrophils. cusabio.com Immunoblotting and mass spectrometry confirmed that purified S100this compound was methylated at His107 when co-expressed with METTL9. cusabio.com Furthermore, full-length methylated S100A9 demonstrated significantly reduced zinc-binding activity compared to its unmethylated control. cusabio.com

Mass spectrometry has also been used in quantitative proteomic analyses to examine protein levels, including S100A9 and S100A8, in different biological contexts. For example, label-free quantitative mass spectrometry has been used to examine serum proteomes in rheumatoid arthritis patients, quantifying the relative abundances of S100A9 and S100A8 proteins. geneontology.org

Table 1: Relative Abundance of S100A8 and S100A9 in Rheumatoid Arthritis Patients (Mass Spectrometry Data) geneontology.org

ProteinPatient GroupRelative Abundance (Mean ± SEM) x 106p-value
S100A9Responders (R)3.56 ± 0.200.0022
S100A9Non-Responders (NR)1.01 ± 0.280.0022
S100A8Responders (R)3.05 ± 0.360.0022
S100A8Non-Responders (NR)0.95 ± 2.250.0022

Quantitative mass spectrometry analysis using isobaric tagging for relative and absolute quantification (iTRAQ) and Multiple Reaction Monitoring (MRM) has also been applied to identify potential diagnostic markers, including S100A8 and S100A9, in colon adenocarcinomas. mybiosource.com These studies revealed significant dysregulation of S100A8 and S100A9 in cancerous tissues compared to matched controls. mybiosource.com

Table 2: Differential Expression of S100A8 and S100A9 in Colon Adenocarcinoma (Mass Spectrometry Data) mybiosource.com

ProteinFold Change (CAC vs Control)p-value
S100A8Up-regulated (≥ 1.5)≤ 0.05
S100A9Up-regulated (≥ 1.5)≤ 0.05

Molecular dynamics simulations, sometimes coupled with experimental data, can also provide insights into protein structure and modifications. Studies using molecular dynamics simulations have analyzed the structural properties of S100A9 and the S100A8/A9 complex in the presence of different ions, providing data on their stability (e.g., RMSD values). citeab.com

Table 3: Root Mean Square Deviation (RMSD) of S100A9 in Different Ionic Conditions (Molecular Dynamics Simulation) citeab.com

ProteinIonic ConditionAverage RMSD (Å)
S100A9Na⁺~2
S100A9Ca²⁺~4

Affinity Purification-Mass Spectrometry for this compound Interaction Partners

Understanding the biological functions of S100A9 and the S100A8/A9 complex requires identifying the proteins with which they interact. Affinity purification coupled with mass spectrometry (AP-MS) is a key technique for isolating protein complexes and identifying their components. This method typically involves using an antibody or a tagged version of the protein of interest (the "bait") to pull down the protein and its interacting partners from cell lysates, followed by identification of the co-purified proteins by mass spectrometry.

Affinity-based methods combined with mass spectrometry have been employed to study proteins involved in various biological processes, and S100 proteins, including S100A8/A9, have been among the proteins investigated using these approaches. Research has utilized affinity reagents and mass spectrometry for identifying differentially expressed proteins, including S100A8/A9, in conditions like sepsis.

Studies on chronic lymphocytic leukemia (CLL) have used liquid chromatography–tandem mass spectrometry to characterize the proteome of exosomes and identified S100-A9 protein as being over-represented in exosomes from patients with progressive disease. The study further discussed the potential role of S100-A9 protein expressed in CLL cells in interacting with β2 integrins.

In another study, a proteomic approach, including immunoprecipitation and mass spectrometry, identified annexin (B1180172) A9 as a novel interacting partner for the N-terminus of periplakin. Although the focus here is on Annexin A9, it demonstrates the application of these techniques to identify binding partners of proteins with similar nomenclature.

S100A8/A9 is known to interact with several proteins and receptors. For instance, the S100A8/A9 complex interacts with the monocyte differentiation antigen CD69. S100A8/A9 also activates the NF-κB signaling pathway by interacting with TLR4 and RAGE. Microfluidic technologies, sometimes coupled with mass spectrometry-based detection, are also being explored to study protein interactions, including the interaction of the pro-inflammatory S100 this compound with Aβ42.

Genetic Perturbation Approaches in this compound Research

Genetic perturbation techniques are invaluable for investigating the cellular and physiological functions of a protein by altering the expression levels of its encoding gene. These approaches allow researchers to observe the consequences of either reducing or eliminating the protein's presence (loss-of-function) or increasing its expression (gain-of-function).

Studies on S100A8/A9 have frequently employed genetic perturbation to understand its roles in various biological contexts, including inflammation, cancer, and immune responses. For example, genetic perturbation studies have helped to pinpoint the role of specific proteins, like the integrin VLA4, in processes influenced by S100A8/A9.

In head and neck squamous cell carcinoma (HNSCC), reduced S100A8/A9 protein levels are associated with poor prognosis. Loss-of-function studies in HNSCC cells have involved the knockdown of S100A8 and S100A9 expression. These studies indicated that knockdown of S100A8/A9 increased the expression of genes known to contribute to invasion and tumorigenesis.

Genetic perturbation techniques, such as siRNA or CRISPR/Cas9, are employed to edit S100A8/A9 genes, leading to reduced expression and protein production. This reduction in S100A8/A9 expression has been shown to decrease the activation of NF-κB and MAPK pathways, with protective effects observed in models of myocardial hypertrophy and fibrosis.

Studies in animal models have also utilized genetic perturbation. For instance, in a model of anaplastic thyroid carcinoma, S100A8 knockdown showed reduced lung metastasis and tumor load, while S100A9 knockdown did not affect tumorigenesis and metastasis in that specific context. Mouse knockout models for S100A9 have been used to investigate its roles in neutrophil function and migration.

Gene Knockout and Knockdown Strategies for this compound (e.g., CRISPR/Cas9, RNAi)

Gene knockout and knockdown are primary strategies within genetic perturbation to study protein function. Knockout aims for the complete or near-complete abolition of gene expression, while knockdown reduces gene expression levels. Techniques like CRISPR/Cas9 and RNA interference (RNAi), including the use of short hairpin RNAs (shRNAs), are commonly used for these purposes.

CRISPR/Cas9 is a powerful tool for targeted gene knockout. It has been used in research involving S100 proteins, including the generation of S100A1 mutations using CRISPR-Cas9 editing to study its role in ovarian cancer cell proliferation and migration. While this example is for a related S100 protein, the technique is applicable to S100A9. Indeed, CRISPR/Cas9 has been explicitly mentioned as a technique for editing S100A8/A9 genes to reduce their expression. Genome-scale CRISPR/Cas9 knockout screens have also been employed to identify regulatory factors of S100A9 expression, such as C/EBPδ, during monocyte differentiation.

RNA interference (RNAi), often mediated by shRNAs or siRNAs, is widely used for gene knockdown. As mentioned earlier, shRNA-induced gene silencing has been used to knock down S100A8 and S100A9 in HNSCC cells to study their impact on tumor behavior. Similarly, siRNA has been mentioned as a technique for editing S100A8/A9 genes to reduce expression.

The development of knockout cell lines using CRISPR/Cas9 is a common approach to create in vitro models for studying gene function. For example, a SNAR-A9 CRISPR Knockout 293T cell line is commercially available for research purposes.

Computational and Bioinformatic Approaches in A9 Protein Studies

Sequence Analysis and Annotation of S100A9 Protein

Sequence analysis and annotation of S100A9 provide foundational information regarding its primary structure, evolutionary relationships, and potential functional sites. The human S100this compound has a predicted molecular weight of approximately 13.2 kDa and consists of 114 amino acids. atlasgeneticsoncology.orgnih.gov Its gene, S100A9, is indexed in databases such as NCBI Gene (ID: 6280) and Ensembl (ENSG00000163220). genecards.org The UniProt database provides comprehensive information on the protein sequence and its annotations, with the primary accession number P06702 for the human protein. genecards.orgwikipedia.orgicosagen.comoup.com

Domain Architecture and Motif Discovery in S100this compound

The S100this compound is characterized by the presence of two helix-loop-helix EF-hand calcium-binding motifs. atlasgeneticsoncology.orgnih.govfrontiersin.org These motifs are critical for its calcium-binding activity. The protein structure includes an N-terminal EF-hand (EF-hand 1) and a C-terminal EF-hand (EF-hand 2), connected by an intermediate hinge region. atlasgeneticsoncology.orgfrontiersin.org The C-terminal EF-hand typically contains a canonical 12-amino acid calcium-binding loop with high calcium affinity, while the N-terminal EF-hand has a 14-residue loop that binds calcium with lower affinity, a characteristic specific to S100 proteins. atlasgeneticsoncology.orgfrontiersin.org Each EF-hand site is flanked by alpha helices. frontiersin.org

Sequence Conservation and Variation Analysis

S100 proteins, including S100A9, share a significant degree of sequence and structural similarity, reflecting their common evolutionary origin as calcium-binding proteins. nih.gov The S100 gene structure, generally consisting of three exons, has been structurally conserved during evolution. atlasgeneticsoncology.org Sequence conservation analysis within the S100 family and across different species can highlight critical residues or regions important for structure, calcium binding, or interaction with partner proteins. While S100A9 preferentially interacts with S100A8, there can be variations, and murine analogs, for instance, may show a stronger tendency for homodimeric complexes, suggesting potential functional differences between species. atlasgeneticsoncology.org Sequence variations with clinical significance for the S100A9 gene are documented in databases like ClinVar and UniProt Humsavar. genecards.org Studies have also examined sequence conservation in related protein families, such as plant non-specific lipid transfer proteins (nsLTPs), which include "this compound" in Arabidopsis thaliana, using methods like phylogenetic analysis and alignment to identify conserved residues involved in structure stabilization and ligand interaction. nih.govpeerj.comarxiv.org

Predictive Modeling of S100this compound Structure and Function

Predictive modeling techniques are extensively used to gain insights into the three-dimensional structure of S100A9 and to infer its functional mechanisms, particularly its interactions with other molecules.

Homology Modeling and De Novo Structure Prediction of S100this compound

Predicting the three-dimensional structure of proteins like S100A9 can be achieved through methods such as homology modeling, which relies on the known structures of homologous proteins, and de novo structure prediction, which builds models from sequence information alone. While the search results mention general advancements in predicting protein structures using computational tools, including de novo methods like trRosetta and the use of homologous templates researchgate.net, specific detailed examples of homology modeling or de novo structure prediction applied solely to the S100A9 monomer in isolation were not prominently featured. However, the availability of experimental structures for the S100A8/A9 heterodimer in the RCSB Protein Data Bank (e.g., PDB ID 5I8N for A9 in the context of the complex) plos.org provides templates that can be utilized for homology modeling of related S100A9 variants or orthologs. Visualizations of the three-dimensional structure of the S100A8/A9 heterodimer are available, demonstrating its complex folding and the arrangement of key functional sites, including calcium and potentially zinc or other metal ion binding sites. researchgate.net

Molecular Docking of S100this compound with Ligands and Interacting Partners

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between two molecules, such as a protein and a ligand or two proteins. Studies have employed molecular docking to investigate the interactions of the S100A8/A9 complex with various partners. For instance, molecular docking analysis has revealed that the S100A9 homodimer and the S100A8/A9 heterodimer show binding affinity towards receptors such as TLR4, RAGE, and CD36, which are involved in inflammatory processes. researchgate.net Docking studies have also been used to appraise the interactions of calprotectin (S100A8/A9) with unsaturated fatty acids like Arachidonic acid and Oleic acid, identifying complexes with favorable binding energies for further analysis by molecular dynamics simulations. nih.govplos.org Furthermore, molecular docking, combined with molecular dynamics simulations, has been used to validate the potential interactions of predicted epitopes from the this compound (in the context of a Monkeypox virus study) with MHC molecules, revealing stable and energetically favorable interactions. colab.wsresearchgate.net

Molecular Dynamics Simulations of S100this compound Conformation and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time, providing insights into protein conformation, stability, and interaction dynamics. MD simulations have been applied to study the behavior of the S100this compound, both in isolation and as part of the S100A8/A9 complex, under different conditions.

Studies have used MD simulations to assess the structural and thermodynamic changes of S100A9 and the S100A8/A9 complex in the presence of different ions like sodium and calcium. plos.orgnih.gov These simulations have shown that the presence of Ca²⁺ ions can induce significant structural modifications and increased flexibility in the S100this compound, particularly in regions corresponding to calcium binding sites. plos.orgnih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses from MD simulations have quantified these conformational changes and flexibility differences in the presence of Ca²⁺ compared to Na⁺. plos.orgnih.gov

MD simulations have also been used in conjunction with molecular docking to study the interaction of calprotectin with unsaturated fatty acids. nih.govplos.org These simulations can reveal how ligand binding affects the structural properties and stability of the S100A8/A9 subunits. plos.org For example, MD simulation results indicated that the binding of Arachidonic acid and Oleic acid to calprotectin can cause structural changes, and binding free energy calculations suggested that Oleic acid has a stronger interaction with calprotectin. plos.org

Furthermore, MD simulations have been employed to validate the stability and interactions of protein complexes predicted by molecular docking, such as the interaction between this compound epitopes and MHC molecules. colab.wsresearchgate.net These simulations provide dynamic information on the stability and energetically favorable nature of the predicted complexes. MD simulations are also recognized for their role in recognizing protein-ligand interactions and protein conformational modifications at the atomic level, and they can be used to predict conformational ensembles of intrinsically disordered regions (IDRs) within proteins like S100A9. researchgate.netplos.orgnih.govspringernature.com

Summary of Molecular Dynamics Simulation Findings for S100A9 (Selected Examples)

Study ContextConditions/Ligands StudiedKey Findings Regarding S100A9/CalprotectinCitation
Ionic ConditionsPresence of Na⁺ vs. Ca²⁺Ca²⁺ induces significant structural modifications and increased flexibility in S100A9. Higher RMSD and RMSF values observed for A9 in the presence of Ca²⁺. plos.orgnih.gov plos.orgnih.gov
Interaction with Fatty AcidsBinding of Arachidonic Acid/Oleic AcidBinding can cause structural changes in S100A8/A9 subunits. Oleic acid showed stronger interaction with Calprotectin based on binding free energy. plos.org nih.govplos.org
Interaction with Receptors (A8/A9 complex)Interaction with TLR4, RAGE, CD36Stable complexes formed with monomeric and dimeric forms; heterodimer showed high binding affinity (supported by SPR). researchgate.net researchgate.net
Epitope-MHC Interaction (A9 epitope)Interaction with MHC-IIStable and energetically favorable interactions observed, validating docking predictions. colab.wsresearchgate.net colab.wsresearchgate.net

Computational and bioinformatic approaches thus provide indispensable tools for dissecting the molecular characteristics and behavior of the S100this compound, contributing significantly to the understanding of its roles in various biological processes and diseases.

Protein Interaction Network Analysis for S100-A9 Protein

Protein interaction network analysis plays a crucial role in deciphering the complex web of associations involving S100-A9. S100A8 and S100A9 predominantly form a stable heterodimer, known as calprotectin, and interact exclusively with each other in this primary complex string-db.orgrcsb.orgrndsystems.com. Beyond this dimerization, S100A8/A9 engages with several key cell surface receptors, including Toll-like receptor 4 (TLR4), the receptor for advanced glycation end products (RAGE), and CD36 string-db.orgmdpi.complos.org. These interactions are significant as they initiate kinase signaling cascades, such as the MAPK and NF-κB pathways, which are involved in inflammatory responses and can promote processes like tumor growth and invasion string-db.orgrcsb.org. Activation of receptors by calprotectin can lead to a positive feedback loop, upregulating both the receptor and the ligand, a phenomenon associated with chronic inflammatory conditions mdpi.com.

Computational methods, such as molecular dynamics (MD) simulations and residue interaction network (RIN) analysis, have been employed to investigate the internal interaction network of the S100A8/A9 complex, particularly in the presence of different ionic conditions like calcium (Ca²⁺) and sodium (Na⁺) nih.govresearchgate.netplos.org. RIN analysis, often visualized using tools like Cytoscape, defines amino acids as nodes and their interactions as edges to map the internal network researchgate.netplos.org. Studies utilizing RIN analysis have shown that in the presence of Ca²⁺, there are broader interactions between the amino acids of the A9 and A8 subunits researchgate.netplos.org. Specific amino acids within the this compound, including THR87, TRP88, and HIS91, have been identified through such analyses as playing an important role in the binding of the two subunits when Ca²⁺ is present researchgate.netplos.org. The involvement of hydrophobic amino acids in subunit binding and the formation of a stabilizing network of hydrophobic interactions in the presence of Ca²⁺ have also been highlighted by these computational approaches researchgate.netplos.org.

Molecular docking analysis further contributes to understanding these interactions by predicting the binding affinity of S100A9, both as a homodimer and as part of the S100A8/A9 heterodimer, towards its target receptors mdpi.com. Surface plasmon resonance (SPR) analysis has complemented these findings, demonstrating that S100A8/A9 heterodimers form stable complexes with high binding affinity for receptors such as TLR4, RAGE, and CD36 mdpi.com. Research suggests that the interactions between S100A8/A9 and TLR4 may be particularly significant in the pathogenesis of conditions like rheumatoid arthritis, with contributions from CD36 and RAGE interactions mdpi.com.

Beyond receptor interactions, S100A8/A9 has been shown to interact with other proteins. For instance, intracellular S100A8/A9 can activate protein phosphatase 2A (PP2A) dntb.gov.ua. Interactions with annexin-6 are also suggested to be involved in the surface expression and release of S100A8/A9 wikipedia.org. Furthermore, in the context of NADPH oxidase activation, S100A8/A9 interacts with cytosolic factors like p67phox and Rac-2 wikipedia.org. Integrated pathway analysis, such as IPA gene network analysis, has revealed signaling relationships between S100A8/A9 and other genes, including MMP1 and INHBA, in specific disease contexts like head and neck squamous cell carcinoma (HNSCC) dntb.gov.ua.

Machine Learning and Artificial Intelligence Applications in S100-A9 Protein Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to the study of S100-A9 protein, particularly in areas challenging for traditional experimental methods, such as the analysis of intrinsically disordered regions and the prediction of protein properties and interactions uniprot.orguniprot.orgnih.govgenecards.orgresearcher.life.

AI is considered a valuable tool for predicting, analyzing, and modeling protein regions that lack a fixed three-dimensional structure uniprot.orguniprot.orgnih.govgenecards.orgresearcher.life. Deep learning, a subset of AI, has been specifically highlighted for its application in studying intrinsically disordered regions (IDRs) in S100-A9 uniprot.orguniprot.orgnih.govgenecards.orgresearcher.life. Computational methods, including those driven by AI, are being developed and refined to provide preliminary approaches for identifying protein IDRs, with S100-A9 serving as a case study example uniprot.orguniprot.orgnih.govgenecards.orgresearcher.life.

ML techniques have also been employed in broader proteomic studies involving S100A8/A9. For instance, a semisupervised machine-learning approach like Percolator has been used to assess the confidence of peptide spectrum matches (PSMs) in studies analyzing the platelet proteome in conditions like acute myocardial infarction, where S100A8 and S100A9 levels are altered plos.orgnih.gov.

Furthermore, ML methods are being utilized in the development of predictive models related to S100A9. Machine learning classifiers have been applied to molecular descriptors to build models for predicting the inhibitory effect of compounds on S100A9 researchgate.netfrontiersin.orgresearchgate.net. These models aim to facilitate drug discovery by providing predictive power and reducing costs researchgate.netfrontiersin.orgresearchgate.net.

Predicting S100-A9 Protein Properties and Interactions

Computational approaches, including machine learning and molecular dynamics simulations, are instrumental in predicting various properties and interactions of the S100-A9 protein. AI is recognized for its potential in predicting protein properties and interactions, especially concerning flexible or disordered regions uniprot.orguniprot.orgnih.govgenecards.orgresearcher.life.

Molecular dynamics (MD) simulations are a key computational method used to assess how structural changes and the biological assembly of S100A8 and S100A9 influence their interactions with receptors nih.govresearchgate.netplos.orgmdpi.com. MD simulations have been used to study the flexibility, measured by Root Mean Square Fluctuation (RMSF), and stability, assessed by Root Mean Square Deviation (RMSD), of the this compound in the presence of ions like Ca²⁺ and Na⁺ researchgate.netplos.org. These simulations have shown that the presence of Ca²⁺ can induce significant structural modifications in the this compound, leading to increased flexibility in specific amino acid regions (residues 25-30 and 68-71) researchgate.netplos.org.

Molecular docking analysis is another computational technique used to predict the binding affinity of S100A9, both as a homodimer and in its heterodimeric form with S100A8, to its interacting receptors mdpi.com. This helps in understanding the strength and nature of these molecular associations.

Bioinformatic analysis has also provided insights into the evolutionary constraints on S100A9. For example, analysis across different organisms revealed that the presence of phenylalanine (Phe) at both positions 37 and 63 is rare in S100A9 proteins, suggesting that avoiding a potentially pathological stabilizing interaction at these positions has influenced the protein's evolution researcher.life.

In the realm of drug discovery, machine learning classifiers applied to 2D-molecular descriptors have been used to create predictive models for identifying potential S100A9 inhibitors researchgate.netfrontiersin.orgresearchgate.net. These models, often employing algorithms like random forest, are trained on datasets of known inhibitors and non-inhibitors to predict the likelihood of new compounds exhibiting inhibitory activity against S100A9 researchgate.netfrontiersin.orgresearchgate.net. Such models can efficiently screen large libraries of compounds, accelerating the identification of potential therapeutic candidates targeting S100A9 researchgate.netfrontiersin.orgresearchgate.net. Deep learning is also being explored in combination with biophysical principles to design proteins capable of binding specifically to intrinsically disordered regions researchgate.net.

Evolutionary Biology of A9 Protein

Phylogenetic Analysis of A9 Protein Orthologs

While some phylogenetic studies focus on specific gene regions or protein families, comprehensive analyses of SP-D orthologs reveal its presence across a range of vertebrates, highlighting its conserved role in innate immunity. The clustering patterns observed in phylogenetic trees can indicate periods of gene duplication, diversification, and potential horizontal gene transfer events throughout evolutionary history. genecards.orglibretexts.org

Data from phylogenetic analyses can be represented in tree diagrams, where branch lengths often correspond to the estimated evolutionary divergence. The relationships inferred from these trees help classify SP-D orthologs and understand their lineage-specific adaptations.

Conservation and Divergence of this compound Sequences and Structures across Species

The sequence and structural characteristics of SP-D exhibit varying degrees of conservation and divergence across different species. SP-D is generally composed of distinct structural domains: an N-terminal domain, a collagenous region, a neck region, and a C-terminal carbohydrate recognition domain (CRD). uniprot.orguni-freiburg.deatlasgeneticsoncology.org

Table 1: Illustrative Example of Conservation Levels in SP-D Domains (Conceptual Data)

SP-D DomainIllustrative Conservation Level (Arbitrary Scale: 0-10)Notes
N-terminal7Involved in multimerization
Collagenous Region4Repetitive structure, more variable
Neck Region9Connects collagen and CRD, trimerization
CRD9.5Ligand binding, highly conserved

Note: This table presents conceptual data to illustrate how conservation levels might vary across domains. Actual conservation levels would be determined through detailed bioinformatic analysis of multiple sequence alignments.

Structural conservation can also be assessed, even when sequence homology is low. Proteins with highly diverged sequences can sometimes maintain conserved 3D structures or specific structural features crucial for function. The characteristic domain architecture and multimeric assembly of SP-D are generally conserved, reflecting their importance for its biological activities.

Evolutionary Pressures Shaping this compound Function and Multifunctionality

SP-D's diverse roles in innate immunity, surfactant homeostasis, and modulation of inflammatory responses indicate that its evolution has been shaped by various selective pressures. neobioscience.comuniprot.org As a key component of the host defense system, SP-D is under pressure to recognize and neutralize a wide array of pathogens, including bacteria, viruses (such as influenza A virus), and fungi. uniprot.orgatlasgeneticsoncology.org This interaction with rapidly evolving pathogens likely drives the selection for variations in regions involved in pathogen recognition, such as the CRD.

The multifunctionality of SP-D, encompassing roles in pathogen agglutination, opsonization, apoptosis induction, and modulation of immune cell responses, suggests that evolutionary pressures favor a protein capable of engaging in multiple interactions. uniprot.org The structural organization of SP-D, with distinct domains mediating different functions (e.g., CRD for ligand binding, collagenous region for interactions with other proteins or surfaces), may facilitate this multifunctionality. uniprot.orguni-freiburg.deatlasgeneticsoncology.org

Evolutionary trade-offs can occur in multifunctional proteins, where optimizing one function might constrain another. The balance between maintaining effective broad-spectrum pathogen recognition and avoiding excessive inflammation or damage to host tissues is a key evolutionary consideration for SP-D. Genetic variations within the SFTPD gene have been associated with susceptibility to various diseases, highlighting the impact of evolutionary history and ongoing selection on human health. prospecbio.com

Environmental factors and the specific microbial landscape encountered by a species can also exert selective pressure on SP-D, leading to adaptations in its ligand-binding specificity and immune modulation activities.

Origin and Diversification of the this compound Gene

The gene encoding SP-D, SFTPD, belongs to a gene family that originated early in eukaryotic evolution. The collectin family, to which SP-D belongs, is thought to have evolved from ancestral C-type lectins. atlasgeneticsoncology.org Gene duplication events have played a significant role in the diversification of this family, leading to the emergence of different collectin molecules with specialized functions. libretexts.orguniprot.org

In humans and primates, there are two genes encoding Surfactant Protein A (SP-A1 and SP-A2), while most other species have a single SP-A gene. uniprot.org This gene duplication and subsequent diversification of SP-A may have contributed to the complexity of the surfactant system and innate immunity in these lineages. While the provided information primarily focuses on SP-D, its evolutionary history is intertwined with that of other collectins like SP-A.

The SFTPD gene itself has undergone diversification across species, with variations in sequence and structure contributing to species-specific adaptations of SP-D function. Analysis of gene structure, including exon-intron organization, can also provide clues about the evolutionary history of the SFTPD gene. The presence of conserved domains encoded by specific exons suggests modular evolution, where different functional units of the protein evolved and were combined. uni-freiburg.de

The origin of gene families can sometimes involve events like horizontal gene transfer, where genetic material is transferred between distantly related organisms. genecards.orglibretexts.org While the primary mechanism for collectin diversification is likely gene duplication and divergence, the deep evolutionary history of C-type lectins leaves open the possibility of complex origins.

Table 2: Key Evolutionary Events and Their Impact on SP-D (Conceptual)

Evolutionary EventPotential Impact on SP-DEvidence Type (Illustrative)
Origin of C-type LectinsFoundation for carbohydrate recognition functionPhylogenetic analysis
Gene Duplication (Collectins)Emergence of distinct collectin family members (SP-A, SP-D)Comparative genomics
Diversification of SFTPD GeneSpecies-specific adaptations in function and expressionSequence analysis, Phenotype studies
Selective Pressure from PathogensEvolution of CRD specificity and immune modulationFunctional assays, Population genetics

Note: This table presents conceptual relationships between evolutionary events and SP-D. Detailed research is required to establish definitive links and gather specific data.

The ongoing study of SP-D evolution continues to reveal the intricate interplay between genetic changes, structural adaptations, and functional diversification that have shaped this critical component of the innate immune system.

Concluding Perspectives and Future Research Directions in A9 Protein Studies

Unresolved Questions and Challenges in S100A9 Protein Investigation

Significant challenges and unresolved questions persist in fully elucidating the biological functions and mechanisms of S100A9 and the S100A8/A9 complex. A fundamental question revolves around the precise mechanism by which the S100A9 dimer activates Toll-like receptor 4 (TLR4). biorxiv.org While evidence suggests a direct binding interaction, the detailed molecular steps remain poorly understood. biorxiv.orgresearchgate.net

Another evolutionary puzzle is why S100A9 appears to have lost proteolytic resistance during its evolution. researchgate.net Understanding this loss of resistance and how later-diverging S100A9s and S100A8/A9 complexes have optimized their critical innate immune functions presents a significant challenge. researchgate.net

In the context of disease, the specific mechanisms through which S100A8/A9 exerts its effects on various cardiac diseases are not yet fully elucidated. researchgate.net Similarly, the exact roles of S100A8/A9 in a multitude of other biological processes require further definition. chemrxiv.org The interactions between S100A8 and lipids also present an area where the underlying mechanisms remain largely unknown. nih.gov

Furthermore, the regulatory mechanisms governing S100A8/A9 signaling are not completely understood. plos.org In cancer biology, the direct role of S100A8 in tumorigenesis is still ambiguous and requires further investigation. researchgate.net The dualistic nature of S100A8/A9, which can promote or inhibit tumor cell proliferation depending on concentration and context, necessitates further exploration to define the specific concentrations and pathways involved. uniprot.org A significant challenge for therapeutic development is the limited reporting on the specific mechanisms of S100A8/A9 and its receptors (TLR4, RAGE, EMMPRIN) that could be effectively targeted by drugs. genecards.org

Emerging Research Areas for S100this compound

Emerging research areas for S100this compound are largely driven by its identified roles in various pathological conditions and its potential as a therapeutic target and biomarker. A key area of focus is the potential of S100A8/A9 as a therapeutic target for a range of inflammatory conditions, including severe cases of COVID-19, cardiovascular diseases, and cancer. researchgate.netuniprot.orggenecards.orgbevital.nouniprot.orgdisprot.orgnih.gov

The utility of S100A8/A9 as a biomarker for diagnosis and prognosis is another significant emerging area. Studies are exploring its levels in various biological fluids for conditions such as cardiovascular diseases, inflammatory bowel disease, rheumatoid arthritis, idiopathic pulmonary fibrosis, and different types of cancer. researchgate.netuniprot.orggenecards.orguniprot.orgiiarjournals.orguniprot.org

Further research is needed to fully understand the complex and sometimes contradictory nature of S100A8/A9, which can act as both a pro-inflammatory and an anti-inflammatory agent. researchgate.net Investigations are also delving into the specific roles of S100A8/A9 in diseases like idiopathic pulmonary fibrosis, glomerulonephritis, ANCA-associated vasculitis, allergic and inflammatory skin diseases, and ventilator-induced lung injury. biorxiv.orguniprot.org

The interaction of S100A9 with CD14 as a co-receptor for TLR4 activation is an active area of study. biorxiv.org Additionally, research is emerging on the involvement of S100A9 in amyloid formation and the potential for inhibiting this process in neurodegenerative disorders such as Alzheimer's disease. disprot.org Targeting S100A8/A9 and its receptors, including TLR4, RAGE, and EMMPRIN, represents a promising avenue for therapeutic intervention. uniprot.orggenecards.orgnih.gov The role of S100A8/A9 in regulating phagocyte migration and intracellular inflammation is also under investigation. uniprot.org Emerging studies are exploring the impact of S100A8 expression on kidney cancer progression researchgate.net and the role of S100A9 in promoting skin regeneration during tissue expansion.

Technological Advancements Impacting S100this compound Research

Technological advancements are playing a crucial role in accelerating S100this compound research. Recent progress includes the development of technologies for the rapid quantification of fecal S100A8/A9, with the potential for adapting these methods for analyzing other human samples in various inflammatory conditions. bevital.no

Advanced live imaging microscopy techniques are enabling researchers to focus more precisely on the regulation of NADPH oxidase by S100A8/A9 within phagosomes during neutrophil phagocytosis, offering more detailed mechanistic insights.

Computational approaches, such as high-throughput virtual screening and algorithms for ligand discovery, are being utilized to identify potential molecules that can interact with or inhibit S100A9. disprot.org In silico docking studies are also employed to identify potential inhibitors targeting S100A8. researchgate.net Transcriptomic profiling and functional pathway analysis are valuable tools for studying the role of S100A8 in disease contexts. researchgate.net

Various biochemical and biophysical techniques, including tryptophan fluorescence, circular dichroism, electrochemical impedance spectroscopy, and high-speed atomic force microscopy, are being applied to investigate the interactions of S100A8 with lipids. nih.gov Enzyme-linked immunosorbent assays (ELISAs) remain essential for measuring S100A9 levels in biological fluids for diagnostic and research purposes. uniprot.org Mass spectrometry is used for comprehensive analysis of the platelet proteome, allowing for the identification and quantification of proteins like S100A8 and S100A9 in different disease states. Techniques like siRNA transfection are employed for knockdown studies to understand the functional consequences of reduced S100A9 expression. Furthermore, the development of specific antibodies and potentially vaccines targeting S100A8/A9 is an area of technological advancement with therapeutic implications. nih.gov

Q & A

Q. What are the structural and functional characteristics of the A9 protein in protein-protein interaction (PPI) studies?

The this compound is often studied as a homolog of protein A in PPI networks. Its structural divergence (e.g., mutations like Gly32Ala) can alter ligand-binding conformations and hydrogen-bonding patterns, impacting interaction specificity. Computational modeling (e.g., energy minimization of atomic coordinates) and yeast two-hybrid (Y2H) assays are key methods to validate these interactions . For example, mutations in A9 may disrupt interactions with prey proteins like B, which can be quantified using overlap metrics (Equation 3 in Mika et al.) to assess experimental accuracy .

Q. How is the this compound identified in high-throughput interaction screens?

Large-scale Y2H datasets use complete interaction matrices (preys × baits) to systematically test interactions. Absence of A9-B interactions in such matrices may reflect evolutionary divergence or experimental noise. Homology-based inference (HVAL thresholds) and PSI-BLAST E-values help distinguish conserved vs. species-specific interactions .

Advanced Research Questions

Q. How do researchers resolve contradictions in A9-related PPI data across experimental replicates or species?

Contradictions arise due to:

  • Homology thresholds : Low sequence similarity (e.g., <30% identity) reduces PPI conservation. Use HVAL or geometric averages of A/A9 and B/B9 similarities to refine homology transfer accuracy .
  • Experimental noise : Replicate Y2H assays with stringent controls (e.g., empty vector controls) and cross-validate with affinity purification-mass spectrometry (AP-MS) .
  • Cross-species limitations : A9 interactions in model organisms (e.g., mice) may not extrapolate to humans due to divergent genetic architectures .

Q. What computational strategies improve the design of A9 mutants for functional studies?

  • Energy minimization models : Predict side-chain rearrangements and ligand conformations (e.g., planar vs. relaxed phenyl rings in A9 mutants) .
  • Machine learning : Train models on sequence-function datasets to predict mutation effects on ligand selectivity (e.g., Acd vs. Npf binding in A9) .
  • Single-point mutation validation : Test hypotheses iteratively (e.g., Gly32Ala + Glu65Asp mutations in A9 enhance Acd selectivity) .

Q. How is the this compound implicated in viral pathogenesis, and what methodologies validate its role?

  • Neutralizing antibodies : A9-targeting antibodies reduce disease severity in influenza A mouse models. Use ELISA and neutralization assays to quantify antibody efficacy .
  • Clinical correlation : Measure A9 levels in patient samples (e.g., COVID-19 lung tissue) via immunohistochemistry or Western blotting .
  • Knockout models : CRISPR-Cas9-mediated A9 deletion in cell lines to assess viral replication dynamics .

Methodological Resources

Tool/Method Application Reference
Y2H interaction matricesSystematically map A9 PPIs
Proteins APIRetrieve homologs and interaction data
Computational modelingPredict mutation effects on A9 structure
Machine learningClassify A9 functional variants

Key Challenges and Solutions

  • Data interpretation : Conflicting PPI results require cross-species homology thresholds (e.g., HVAL >50% for reliable inference) .
  • Functional conservation : Only ~20% of A9 interactions are conserved between mice and humans; prioritize orthologs with high sequence identity (>70%) .
  • Antibody specificity : Validate A9-targeting antibodies using knockout controls to avoid off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.